2-Chloro-4-methoxy-6-methylpyridine
Description
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKICKGNFHKNNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600804 | |
| Record name | 2-Chloro-4-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-45-1 | |
| Record name | 2-Chloro-4-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxy-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-4-methoxy-6-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct reported synthesis, this document outlines a robust, multi-step approach starting from readily available precursors. The synthesis involves the formation of a dihydroxypyridine intermediate, followed by selective chlorination and subsequent methoxylation.
This guide presents detailed experimental protocols derived from analogous transformations reported in the scientific literature, alongside structured data tables for clarity and comparative analysis. Visualizations of the synthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the process.
Synthetic Pathway Overview
The proposed synthesis of this compound proceeds through a three-step sequence, commencing with the synthesis of the key intermediate, 4-Hydroxy-6-methyl-2-pyridone. This intermediate then undergoes selective chlorination at the 2-position, followed by O-methylation at the 4-position to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyridone
The initial step involves the synthesis of 4-Hydroxy-6-methyl-2-pyridone (which exists in tautomeric equilibrium with 2,4-Dihydroxy-6-methylpyridine) from dehydroacetic acid. This is a two-stage process involving the hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyrone, followed by amination to the desired pyridone.[1]
Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyrone
-
A mixture of dehydroacetic acid (1.0 mol) and 92% sulfuric acid (5.0 mol) is heated to 130°C for 10 minutes.
-
The warm mixture is then poured into a beaker containing crushed ice.
-
The resulting precipitate is collected by filtration and washed with cold water to afford 4-hydroxy-6-methyl-2-pyrone.
Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyridone
-
4-Hydroxy-6-methyl-2-pyrone (1.0 mol) is suspended in water.
-
Aqueous ammonium hydroxide is added, and the mixture is heated.
-
Upon cooling, the product crystallizes and is collected by filtration to yield 4-hydroxy-6-methyl-2-pyridone.
Quantitative Data
| Step | Reactant | Reagents | Yield | Reference |
| Synthesis of 4-Hydroxy-6-methyl-2-pyrone | Dehydroacetic Acid | H₂SO₄ | 86% | [1] |
| Synthesis of 4-Hydroxy-6-methyl-2-pyridone | 4-Hydroxy-6-methyl-2-pyrone | NH₄OH | 80% | [1] |
Step 2: Selective Chlorination
The second step is the selective chlorination of the 2-position of 4-Hydroxy-6-methyl-2-pyridone to yield 2-Chloro-4-hydroxy-6-methylpyridine. This transformation can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction conditions can be optimized to favor monochlorination at the more reactive 2-position.
Experimental Protocol: Synthesis of 2-Chloro-4-hydroxy-6-methylpyridine
-
4-Hydroxy-6-methyl-2-pyridone (1.0 mol) is mixed with phosphorus oxychloride (1.0 to 1.3 mol).
-
A basic nitrogen compound, such as quinoline or a tertiary amine (0.4 to 1.5 mol), is added.
-
The mixture is heated to a temperature between 150°C and 220°C.
-
After the reaction is complete, the mixture is cooled, and water is carefully added to quench the excess POCl₃.
-
The product is then isolated by extraction and purified.
Note: This protocol is based on a similar transformation of a dihydroxypyridine derivative.[2] Optimization of the molar ratio of reactants and reaction temperature may be necessary to achieve high selectivity for the desired product.
Step 3: Methoxylation
The final step is the O-methylation of the hydroxyl group at the 4-position of 2-Chloro-4-hydroxy-6-methylpyridine to give the target molecule, this compound. This can be accomplished via a Williamson ether synthesis using a methylating agent in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
2-Chloro-4-hydroxy-6-methylpyridine (1.0 mol) is dissolved in a suitable polar aprotic solvent (e.g., DMF, acetone).
-
A base, such as sodium methoxide or an alkali metal carbonate, is added to deprotonate the hydroxyl group.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is added, and the reaction is stirred at an appropriate temperature until completion.
-
The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
-
The final product is purified by crystallization or chromatography.
Note: This is a general procedure for O-methylation. The specific base, solvent, and temperature will need to be optimized for this particular substrate.
Caption: General experimental workflow for the chlorination step.
Conclusion
This technical guide outlines a feasible and logical synthetic route to this compound based on established chemical principles and analogous reactions reported in the literature. The provided experimental protocols serve as a strong starting point for researchers in the field. It is important to note that optimization of reaction conditions for each step will be crucial for achieving high yields and purity of the final compound. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to synthesize this and similar pyridine derivatives for their research endeavors.
References
A Comprehensive Technical Guide to 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a crucial intermediate in advanced chemical synthesis. Its unique structural arrangement, featuring a reactive chlorine atom activated by the pyridine ring nitrogen, makes it a valuable building block in medicinal chemistry and drug discovery programs. This document provides an in-depth overview of its physicochemical properties, reactivity, synthesis protocols, and potential applications, tailored for professionals in the scientific research and development fields.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental data for certain properties of this specific isomer are not extensively published, data from analogous compounds provide valuable context.
| Property | Value | Source |
| CAS Number | 1227578-45-1 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Data not available (likely a solid or liquid) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to have reduced aqueous solubility due to methyl and methoxy groups compared to simpler pyridines.[1] | [1] |
| Density | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Spectroscopic and Analytical Data
Characterization of this compound is typically achieved through standard spectroscopic methods. While specific spectra for this compound are proprietary to chemical suppliers, the expected analytical techniques are listed.
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identification of functional groups (C-Cl, C-O, C=N, C=C). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
Reactivity, Stability, and Handling
Chemical Reactivity
The primary value of this compound in synthesis lies in the reactivity of the chlorine atom at the 2-position.[1] This position is electronically activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[4] This allows for the displacement of the chloride leaving group by a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward pathway to diverse pyridine-based molecular scaffolds.[1]
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts, often requiring more specialized catalysts or harsher conditions.[4]
Stability and Storage
The presence of chloro and methoxy substituents generally enhances the thermal stability of the pyridine ring.[1] For optimal shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture or light.
Role as a Synthetic Intermediate
This compound is a versatile building block. The diagram below illustrates its central role in creating chemical diversity through nucleophilic aromatic substitution.
Experimental Protocols: A Representative Synthesis
While the precise industrial synthesis of this compound is proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyridine chemistry. The following multi-step protocol is a representative example and has not been optimized.
Objective: To synthesize this compound from a commercially available precursor.
Materials:
-
4-hydroxy-6-methyl-2(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Dichlorination.
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 4-hydroxy-6-methyl-2(1H)-pyridone in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-methylpyridine.
-
-
Step 2: Selective Methoxylation.
-
Dissolve the crude 2,4-dichloro-6-methylpyridine in anhydrous methanol in a separate flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide (NaOMe) in methanol (typically one equivalent) dropwise to the cooled solution. The methoxide will preferentially attack the more reactive 4-position.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product, this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Context and Applications
While this compound is not typically an active pharmaceutical ingredient itself, it is a key precursor for synthesizing libraries of compounds for biological screening. Pyridine and pyrimidine cores are prevalent in numerous FDA-approved drugs and are associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
In one specific study, this compound was shown to inhibit methane monooxygenase, an enzyme involved in methane oxidation.[1] This suggests potential applications in biocatalysis or as a chemical probe, though its primary use remains in drug discovery as a versatile synthetic intermediate.[1]
Safety and Handling
Safety information for this specific compound is limited, but data from structurally similar halo-pyridines provides a basis for safe handling protocols.
| Hazard Category | Description |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Work in a well-ventilated fume hood. |
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key feature is a reactive C2-chloride that is readily displaced via SNAr reactions, enabling the efficient construction of diverse molecular libraries. While comprehensive public data on its physicochemical properties are sparse, its utility as a building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers engaged in the design and development of novel chemical entities.
References
- 1. This compound | High Purity [benchchem.com]
- 2. 1227578-45-1|this compound|BLD Pharm [bldpharm.com]
- 3. Synthonix, Inc > Synthons > 2-chloro-4-methoxy-6-methyl-pyridine - [C81822] [synthonix.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a methyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
The core value of this compound lies in the reactivity of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr), a key reaction in pharmaceutical synthesis. This allows for the facile introduction of a wide array of functional groups, enabling the construction of diverse molecular libraries for screening against various biological targets.[1]
Chemical and Physical Properties
This compound is a solid at room temperature and should be stored in a dry environment at 2-8°C. While detailed spectroscopic and physical data are not widely published in peer-reviewed literature, the following tables summarize its key identifiers and known properties based on available chemical supplier information.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1227578-45-1 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| InChI Key | CKICKGNFHKNNGD-UHFFFAOYSA-N |
| SMILES | CC1=CC(OC)=CC(Cl)=N1 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid |
| Boiling Point | No data available |
| Melting Point | No data available |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Note: Definitive boiling and melting points are not publicly available in the cited literature. Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are indicated to be available from commercial suppliers but specific peak data is not provided in public sources.
Synthesis
A plausible synthetic route to this compound involves the chlorination of a corresponding pyridine N-oxide precursor. This method is a common strategy for the regioselective introduction of a chlorine atom at the 2-position of the pyridine ring.
General Experimental Protocol: Synthesis via N-Oxide Chlorination
This protocol is a generalized procedure based on common organic synthesis techniques for similar structures.
Step 1: N-Oxidation of 4-methoxy-6-methylpyridine
-
Dissolve 4-methoxy-6-methylpyridine in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-6-methylpyridine 1-oxide.
Step 2: Chlorination of 4-methoxy-6-methylpyridine 1-oxide
-
Dissolve the 4-methoxy-6-methylpyridine 1-oxide from the previous step in a chlorinated solvent like dichloromethane or use phosphorus oxychloride (POCl₃) as both reagent and solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (if not used as the solvent) or another chlorinating agent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH > 7.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is central to the utility of this compound.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to act as a proton scavenger.
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-amino-substituted pyridine derivative.
The following diagram illustrates a typical workflow for utilizing this building block in a drug discovery context.
Caption: Drug Discovery Workflow Utilizing this compound.
Biological Relevance and Potential Targets
While this compound is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. The pyridine scaffold is a common feature in many approved drugs. Research suggests that derivatives of this compound may interact with various biological targets, including:
-
Enzyme Inhibition: It has been suggested that this compound can act as an inhibitor of CYP1A2, an important enzyme in drug metabolism.[1]
-
Neurological Targets: There is potential for derivatives to modulate metabotropic glutamate receptors, which are implicated in various neurological disorders.[1]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Information
| Hazard Type | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
References
2-Chloro-4-methoxy-6-methylpyridine: A Technical Overview of its Role as a Synthetic Precursor and the Mechanism of Action of a Key Structural Analog
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of 2-Chloro-4-methoxy-6-methylpyridine, a substituted pyridine derivative of significant interest in medicinal chemistry. While primarily utilized as a versatile synthetic intermediate, this document also explores the mechanism of action of its close structural analog, 2-methoxy-6-methylpyridine, in a notable biological application.
This compound: A Versatile Synthetic Building Block
This compound is a heterocyclic compound primarily recognized for its utility as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a methyl group at the 6-position—makes it a valuable precursor in drug discovery programs.[1] The chlorine atom is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[1]
While some preliminary studies have suggested potential antimicrobial and antiproliferative activities for compounds with similar pyridine scaffolds, specific data on the biological mechanism of action of this compound itself is limited.[1] One source notes its potential to inhibit methane monooxygenase, an enzyme involved in methane oxidation, but detailed studies are not extensively reported in the available literature.[1]
Mechanism of Action of the Structural Analog: 2-Methoxy-6-methylpyridine (MMP) in Gallstone Dissolution
A significant body of research has focused on a closely related compound, 2-methoxy-6-methylpyridine (MMP), which has demonstrated promise as a topical agent for the dissolution of cholesterol gallstones.[2][3] MMP has been investigated as a safer and more effective alternative to the current clinical agent, methyl-tertiary butyl ether (MTBE).[2]
The core mechanism of action of MMP in this context is a physicochemical process of dissolution . It acts as a solvent to break down the cholesterol monohydrate crystals that are the primary component of most gallstones.
Comparative Efficacy in Gallstone Dissolution
In vitro studies have quantitatively demonstrated the superior dissolution capacity of MMP compared to MTBE. These experiments typically involve incubating human gallstones of known weight in each solvent and measuring the percentage of weight loss over time.
| Time (minutes) | MMP Dissolution Rate (%) | MTBE Dissolution Rate (%) |
| 60 | 75 | 56 |
| 120 | 95 | 69 |
| 240 | 100 | 82 |
Data compiled from in vitro studies comparing the dissolution of cholesterol gallstones.[2]
In vivo animal models have further substantiated these findings. In a porcine model, direct injection of MMP into the gallbladder resulted in a significantly higher solubility of cholesterol gallstones compared to MTBE.[2] Similarly, in hamster models, MMP showed greater efficacy in dissolving both cholesterol and pigmented gallstones.[3]
Proposed Advantages Over MTBE
The enhanced safety profile of MMP is attributed to its higher boiling point (156°C) compared to MTBE (55°C).[2][3] This reduces its volatility and the risk of adverse side effects associated with the rapid evaporation of MTBE. Toxicological assessments have indicated that MMP induces significantly less tissue damage, apoptosis, and inflammation in vital organs compared to MTBE.[2]
Experimental Protocols
In Vitro Gallstone Dissolution Assay
A standardized protocol for assessing the in vitro dissolution efficacy of MMP is as follows:
-
Gallstone Preparation: Human cholesterol gallstones are collected, washed, and dried to a constant weight.
-
Incubation: Gallstones of a predetermined weight are placed in sealed containers with either MMP or MTBE.
-
Controlled Environment: The containers are maintained at 37°C with gentle agitation to simulate physiological conditions.
-
Data Collection: At specified time intervals (e.g., 30, 60, 120, 240 minutes), the gallstones are removed, dried, and re-weighed.
-
Analysis: The percentage of dissolution is calculated based on the weight loss of the gallstones.
Signaling Pathways and Molecular Interactions
As the mechanism of action of MMP in gallstone dissolution is primarily a physical process, there are no specific signaling pathways that are directly modulated. The interaction is at a supramolecular level, involving the disruption of the crystalline structure of cholesterol monohydrate within the gallstone.
For the parent compound, this compound, while it is a key intermediate in the synthesis of potentially bioactive molecules, there is insufficient data to delineate any specific signaling pathways it may interact with. The reactivity of the 2-chloro position is a key feature for synthetic chemists to create libraries of compounds that can then be screened for biological activity against various targets.
Conclusion
References
- 1. This compound | High Purity [benchchem.com]
- 2. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-4-methoxy-6-methylpyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Chloro-4-methoxy-6-methylpyridine is a specialized chemical intermediate. Detailed experimental data, including reaction yields and specific spectral characterizations, are not widely available in published literature. This guide compiles information from analogous compounds and established chemical principles to provide a comprehensive technical overview for research and development purposes.
Introduction
This compound is a substituted pyridine derivative poised as a versatile building block for organic synthesis. Its structure, featuring a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 6-position, offers multiple sites for functionalization. The pyridine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. The strategic placement of the chloro and methoxy groups significantly influences the electronic properties of the ring, making this compound a valuable intermediate for creating diverse molecular libraries. The chlorine atom at the 2-position is particularly activated for nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported. The following tables summarize its fundamental properties and predicted spectroscopic data based on analysis of its isomers and structurally related compounds.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1227578-45-1 | [1] |
| Molecular Formula | C₇H₈ClNO | N/A |
| Molecular Weight | 157.60 g/mol | N/A |
| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | N/A |
Predicted Spectroscopic Data
The following data are estimations based on known values for similar pyridine derivatives, such as 2-chloro-6-methoxypyridine and 2-methylpyridine.[2][3] Actual experimental values may vary.
| Spectrum | Predicted Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | ~ 6.7-6.8 (d, 1H, H-3), ~ 6.5-6.6 (d, 1H, H-5), ~ 3.8-3.9 (s, 3H, -OCH₃), ~ 2.4-2.5 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~ 164-166 (C-4), ~ 160-162 (C-6), ~ 151-153 (C-2), ~ 108-110 (C-5), ~ 105-107 (C-3), ~ 55-56 (-OCH₃), ~ 23-25 (-CH₃) |
| Mass Spec (EI) | M⁺ peak at m/z 157, M+2 peak at m/z 159 (approx. 3:1 ratio) |
Synthesis and Experimental Protocols
A definitive, high-yield synthesis for this compound is not detailed in readily available literature. However, a plausible and efficient route can be proposed based on the selective methoxylation of a related dichloropyridine precursor.
Proposed Synthesis Pathway
The most likely synthetic route involves the selective nucleophilic aromatic substitution of 2,4-dichloro-6-methylpyridine. The chlorine atom at the 4-position (para to the nitrogen) is more activated towards nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the targeted introduction of a methoxy group.
References
An In-depth Technical Guide to the Research Applications of 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methoxy-6-methylpyridine is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive chlorine atom, an electron-donating methoxy group, and a methyl group on the pyridine core makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic applications, and prospective research directions, with a focus on its utility in drug discovery. Detailed experimental protocols for key transformations and data are presented to facilitate its practical application in the laboratory.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs. The pyridine ring serves as a privileged scaffold, offering a combination of aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. This compound (CAS No. 1227578-45-1) is a strategically functionalized pyridine that presents multiple opportunities for synthetic diversification. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the methoxy and methyl groups can influence the electronic properties and steric profile of derivative compounds, impacting their biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1227578-45-1 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, sealed in dry conditions |
| Purity | Typically available at ≥95% |
Synthesis
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established pyridine synthesis methodologies. A potential approach involves the multi-step conversion of a readily available starting material like 2,4-dihydroxy-6-methylpyridine.
Figure 1. Plausible synthetic route to this compound.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 2,4-Dichloro-6-methylpyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-6-methylpyridine (1.0 equiv).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,4-dichloro-6-methylpyridine.
Step 2: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methylpyridine (1.0 equiv) in anhydrous methanol.
-
Add a solution of sodium methoxide (NaOMe, 1.0-1.2 equiv) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Key Research Applications in Organic Synthesis
The reactivity of the 2-chloro substituent makes this compound a valuable intermediate for introducing a wide range of functionalities through two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 position, leading to the displacement of the chloride. This reaction is a powerful tool for creating libraries of compounds with diverse amine, alcohol, and thiol substituents.
Figure 2. General scheme for SNAr reactions of this compound.
-
To a microwave vial or a sealed tube, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 equiv).
-
Add a suitable solvent, such as ethanol, N,N-dimethylformamide (DMF), or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture using microwave irradiation (typically 120-160 °C for 20-60 minutes) or conventional heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and partition between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for C-C and C-N bond formation. The 2-chloro position of the title compound can readily participate in these transformations, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups.
Figure 3. General scheme for a Suzuki-Miyaura cross-coupling reaction.
-
In a dry Schlenk tube or round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst) and a suitable ligand (e.g., XPhos) if necessary.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Potential Applications in Drug Discovery
The 2,4,6-trisubstituted pyridine scaffold is a common motif in a variety of biologically active molecules, particularly as kinase inhibitors. The strategic placement of substituents allows for the fine-tuning of interactions within the ATP-binding pocket of kinases.
As a Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The 2-amino-4-substituted-6-methylpyridine core, readily accessible from this compound via SNAr, can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4- and 6-positions can then be modified to achieve potency and selectivity for a specific kinase target.
Figure 4. A logical workflow for the utilization of this compound in a kinase inhibitor drug discovery program.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
While specific biological data for derivatives of this compound are not yet widely reported, SAR studies on other pyridine-based kinase inhibitors provide valuable insights. For instance, in the development of Rho kinase (ROCK) inhibitors, the nature of the substituent at the 2-position of the pyridine ring was found to significantly impact potency and selectivity. Small, electron-withdrawing groups like fluorine were often favored over larger, electron-donating groups. The methoxy group at the 4-position in our target molecule could potentially engage in favorable interactions with the solvent-exposed region of the ATP-binding site.
Conclusion
This compound is a promising and versatile building block for synthetic and medicinal chemistry. Its facile functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens up avenues for the rapid generation of diverse chemical libraries. The inherent structural features of its derivatives make them particularly attractive candidates for the development of novel kinase inhibitors. The experimental protocols and conceptual frameworks presented in this guide are intended to stimulate further research into the applications of this valuable chemical entity.
2-Chloro-4-methoxy-6-methylpyridine spectral data (NMR, IR, MS)
In-depth Technical Guide on the Spectral Data of 2-Chloro-4-methoxy-6-methylpyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Spectral Analysis of this compound (CAS 1227578-45-1)
Executive Summary
This technical guide addresses the spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound this compound. Despite extensive searches of scientific literature, patent databases, and chemical supplier technical data, publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) and detailed experimental protocols for the synthesis and analysis of this compound (CAS 1227578-45-1) could not be located. Chemical suppliers list the compound, but do not provide public access to its characterization data.
Given the absence of specific data for the requested molecule, this guide will present a detailed spectral analysis of a closely related isomer, 2-Chloro-6-methoxypyridine (CAS 17228-64-7) . This information is provided as a reference to illustrate the expected spectral characteristics of a substituted chloromethoxypyridine and to provide a framework for the analysis of this compound, should the data become available.
Spectral Data for the Analogous Compound: 2-Chloro-6-methoxypyridine
The following sections provide a comprehensive overview of the experimental spectral data and analytical protocols for 2-Chloro-6-methoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
2.1.1. ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.
Table 1: ¹H NMR Spectral Data of 2-Chloro-6-methoxypyridine
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.50 | t (triplet) | 1H | H-4 |
| 6.89 | d (doublet) | 1H | H-3 or H-5 |
| 6.65 | d (doublet) | 1H | H-3 or H-5 |
| 3.93 | s (singlet) | 3H | -OCH₃ |
Solvent: CDCl₃
2.1.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data of 2-Chloro-6-methoxypyridine
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-6 |
| ~151 | C-2 |
| ~140 | C-4 |
| ~115 | C-3 or C-5 |
| ~108 | C-3 or C-5 |
| ~54 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectral Data of 2-Chloro-6-methoxypyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (methyl) |
| ~1600, ~1480 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O-C asymmetric stretch (methoxy) |
| ~1030 | Strong | C-O-C symmetric stretch (methoxy) |
| ~780 | Strong | C-Cl stretch |
Note: Specific peak values can vary slightly based on the experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data of 2-Chloro-6-methoxypyridine
| m/z | Relative Intensity (%) | Assignment |
| 143 | ~84 | [M]⁺ (with ³⁵Cl) |
| 145 | ~27 | [M+2]⁺ (with ³⁷Cl) |
| 112 | ~10 | [M - OCH₃]⁺ |
| 78 | ~79 | [C₅H₄N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired over a range of approximately 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands are determined and assigned to specific functional groups.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to provide structural information. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectral characterization of a chemical compound.
Conclusion
While this guide could not provide the specific experimental data for this compound due to its lack of public availability, the detailed analysis of the closely related isomer, 2-Chloro-6-methoxypyridine, offers valuable insights into the expected spectral features. The provided experimental protocols and workflow diagram serve as a practical reference for researchers engaged in the synthesis and characterization of novel pyridine derivatives. It is recommended that researchers requiring definitive spectral data for this compound consider synthesizing the compound and performing the analyses as outlined, or contacting a commercial supplier who may provide the data upon request.
An In-depth Technical Guide to 2-Chloro-4-methoxy-6-methylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methoxy-6-methylpyridine, a polysubstituted pyridine derivative, serves as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its strategic placement of chloro, methoxy, and methyl groups on the pyridine scaffold offers a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in the pharmaceutical sciences.
Introduction and Historical Context
While the specific discovery of this compound is not extensively documented in seminal literature, its emergence is intrinsically linked to the broader history of pyridine synthesis and its applications in medicinal chemistry. The pyridine ring is a privileged scaffold in numerous approved drugs due to its ability to engage in various biological interactions. The development of synthetic methodologies for polysubstituted pyridines, such as the Hantzsch synthesis, has been pivotal for the advancement of drug discovery programs. The unique substitution pattern of this compound makes it a valuable intermediate for creating libraries of compounds for high-throughput screening.
Physicochemical and Spectroscopic Data
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value |
| CAS Number | 1227578-45-1 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with distinct signals for the methoxy and methyl groups in the upfield region.
-
¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the pyridine ring carbons, the methoxy carbon, and the methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthetic Methodologies
The synthesis of this compound can be approached through multi-step sequences starting from readily available precursors. A plausible synthetic strategy involves the construction of a substituted pyridine ring followed by functional group interconversions.
Proposed Laboratory-Scale Synthesis
A potential route for the laboratory synthesis of this compound is outlined below. This pathway is inferred from established methods for the synthesis of substituted pyridines.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for a key chlorination step, adapted from procedures for analogous pyridine N-oxides.
Chlorination of 4-Methoxy-2,6-dimethylpyridine-N-oxide:
-
Reaction Setup: To a stirred solution of 4-methoxy-2,6-dimethylpyridine-N-oxide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.5 eq) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Table 2: Representative Reaction Parameters for Synthesis of Substituted Pyridines
| Reaction Step | Reagents & Conditions | Typical Yield (%) |
| Hantzsch Condensation | Aldehyde, β-ketoester, NH₃, EtOH, reflux | 60-80 |
| Oxidation (Aromatization) | Dihydropyridine, DDQ or HNO₃, various solvents | 70-95 |
| N-Oxidation | Pyridine derivative, m-CPBA, DCM, 0 °C to rt | 80-95 |
| Chlorination | Pyridine N-oxide, POCl₃, reflux | 50-70 |
Applications in Drug Development
The structural motifs present in this compound are of significant interest in drug design. The pyridine core is a common feature in many kinase inhibitors and other targeted therapies.
The Therapeutic Potential of 2-Chloro-4-methoxy-6-methylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Biological Activity, and Mechanisms of Action for a Promising Scaffold in Modern Medicinal Chemistry.
Introduction: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold for targeting a variety of biological macromolecules.[1] Within this class of compounds, 2-chloro-4-methoxy-6-methylpyridine and its analogues have emerged as versatile intermediates for the synthesis of potent and selective therapeutic agents, particularly in the realm of oncology. The strategic placement of the chloro, methoxy, and methyl groups provides a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action of this compound derivatives, with a focus on their potential as kinase inhibitors.
Physicochemical Properties and Synthesis
The this compound core (CAS No. 1227578-45-1) possesses a molecular formula of C₇H₈ClNO and a molecular weight of 157.60 g/mol .[2] The key to its utility as a synthetic intermediate lies in the reactivity of the chlorine atom at the 2-position, which is activated towards nucleophilic aromatic substitution (SₙAr).[2] This allows for the facile introduction of a wide array of functional groups, most notably amines, to generate diverse chemical libraries.
General Synthetic Approach: Nucleophilic Aromatic Substitution (SₙAr)
The most common method for derivatizing the this compound scaffold is through nucleophilic aromatic substitution. This reaction typically involves the displacement of the 2-chloro substituent by a primary or secondary amine, often in the presence of a base and at elevated temperatures.
A general experimental protocol is as follows:
Experimental Protocol: Synthesis of 2-Amino-4-methoxy-6-methylpyridine Analogues
-
Materials:
-
This compound
-
Substituted aniline or other amine nucleophile
-
Solvent (e.g., Dioxane, DMF, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
Palladium catalyst and ligand (for cross-coupling reactions, if applicable)
-
-
Procedure:
-
To a solution of this compound in an appropriate solvent, add the desired amine and a suitable base.
-
The reaction mixture is heated to a temperature ranging from 80 to 150 °C, depending on the reactivity of the nucleophile.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-methoxy-6-methylpyridine derivative.
-
The following diagram illustrates a typical experimental workflow for the synthesis of these derivatives.
Biological Activity and Structure-Activity Relationship (SAR)
The following table summarizes the PIM-1 inhibitory activity of a series of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide derivatives, which share a similar substitution pattern to the core scaffold of interest.[4]
| Compound ID | Structure | PIM-1 IC₅₀ (nM)[4] |
| 11 | 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide | 42.3 |
| 12 | N-(4-bromophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide | 14.3 |
| 13 | 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)-N-(p-tolyl)acetamide | 19.8 |
| Staurosporine (Control) | - | 16.7 |
These data suggest that the nature of the substituent introduced via nucleophilic substitution at the 2-position plays a crucial role in determining the inhibitory potency against PIM-1 kinase.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
PIM-1 kinase is a key downstream effector of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5] This pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for therapeutic intervention.[5] By inhibiting PIM-1, derivatives of this compound can potentially disrupt this oncogenic signaling cascade, leading to cell cycle arrest and apoptosis.
The PI3K/Akt/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates PI3K.[2][3][6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated by PDK1 and mTORC2.[2][3][6] Activated Akt then phosphorylates a plethora of downstream targets, including the mTORC1 complex, which promotes protein synthesis and cell growth.[2][3][6] PIM-1 is a downstream target of this pathway and contributes to the phosphorylation of substrates that promote cell survival and proliferation.
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for PIM-1 inhibitors.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a robust in vitro kinase inhibition assay is essential.
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC₅₀ value of a compound against PIM-1 kinase.[7][8]
-
Materials:
-
Recombinant PIM-1 kinase
-
PIM-1 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound derivatives)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include a no-inhibitor control.
-
Add 2 µL of PIM-1 enzyme to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction. The final concentrations of substrate and ATP should be optimized based on the kinase's Km values.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase activity relative to the no-inhibitor control and plot a dose-response curve to determine the IC₅₀ value.
-
The following diagram illustrates the workflow for an in vitro kinase inhibition assay.
References
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 2-Chloro-4-methoxy-6-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is curated from scientific literature and patents, offering detailed experimental protocols, quantitative data, and logical process flows to aid in research and development.
Executive Summary
The synthesis of this compound can be effectively approached through two principal synthetic pathways. The first route commences with the readily available starting material, 2,4-dihydroxy-6-methylpyridine. This intermediate undergoes a two-step transformation involving chlorination to form a dichloro-intermediate, followed by a selective methoxylation. The second strategy involves the construction of the pyridine ring, followed by subsequent functional group manipulations to yield the target molecule. This guide will delve into the specifics of each approach, providing the necessary data and procedural details for their practical implementation.
Synthetic Route 1: From 2,4-Dihydroxy-6-methylpyridine
This synthetic pathway is a robust and well-documented method that begins with a commercially available starting material. The overall transformation is depicted in the workflow below.
Caption: Synthetic workflow for Route 1.
Step 1: Chlorination of 2,4-Dihydroxy-6-methylpyridine
The initial step involves the conversion of the dihydroxy-pyridine to the corresponding dichloro-derivative. This is a critical transformation that activates the pyridine ring for subsequent nucleophilic substitution.
Starting Material: 2,4-Dihydroxy-6-methylpyridine
| Property | Value |
| IUPAC Name | 4-hydroxy-6-methyl-1H-pyridin-2-one |
| CAS Number | 3749-51-7 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Appearance | White to light yellow powder or crystals |
Experimental Protocol:
A robust and environmentally conscious method for the chlorination of hydroxypyridines utilizes an equimolar amount of phosphorus oxychloride (POCl₃) in a solvent-free reaction.[1]
-
In a 150 mL Teflon-lined stainless steel reactor, add 2,4-dihydroxy-6-methylpyrimidine (0.3 moles), phosphorus oxychloride (0.6 moles, 1 equivalent per reactive OH group), and pyridine (0.3 moles).
-
Seal the reactor and heat the reaction mixture to 160°C for 2 hours.
-
After cooling the reactor, carefully quench the reaction mixture with approximately 100 mL of cold water (~0°C).
-
Adjust the pH of the resulting solution to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.
-
The solid product, 2,4-dichloro-6-methylpyrimidine, can be isolated by filtration. For liquid products, extraction followed by distillation is recommended.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Purity | 98% | [1] |
| Melting Point | 46-47°C | [1] |
Step 2: Selective Methoxylation of 2,4-Dichloro-6-methylpyridine
The second step involves the selective replacement of the chlorine atom at the 4-position with a methoxy group. This selectivity is crucial for obtaining the desired product.
Starting Material: 2,4-Dichloro-6-methylpyridine
| Property | Value |
| CAS Number | 5424-21-5 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Appearance | Solid |
Experimental Protocol:
The selective methoxylation of a chloro-pyridine can be achieved using sodium methoxide in a polar solvent.[2] The following is a general procedure adapted for this specific transformation.
-
Dissolve 2,4-dichloro-6-methylpyridine in methanol.
-
Add a solution of sodium methoxide (NaOMe) in methanol to the reaction mixture. The molar ratio of sodium methoxide should be carefully controlled to favor mono-substitution.
-
The reaction is typically carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or column chromatography.
Quantitative Data:
While a specific yield for this reaction was not found in the provided search results, similar methoxylation reactions on chloropyridines proceed with good yields.
Synthetic Route 2: Pyridine Ring Construction via Hantzsch Synthesis
An alternative approach to this compound involves the initial construction of the pyridine ring system using the Hantzsch pyridine synthesis, followed by functional group interconversions.
Caption: Synthetic workflow for Route 2.
Step 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that provides a straightforward entry to substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[3][4][5]
Starting Materials:
-
β-Ketoester: Ethyl acetoacetate is a common choice.
-
Aldehyde: The choice of aldehyde will determine the substituent at the 4-position of the pyridine ring.
-
Nitrogen Source: Ammonia or ammonium acetate is typically used.[5][6]
Experimental Protocol (General):
-
A mixture of the aldehyde, two equivalents of the β-keto ester, and the ammonia source is reacted in a suitable solvent, often ethanol or water.[4][6]
-
The reaction is typically heated to drive the condensation and cyclization.
-
The resulting dihydropyridine can be isolated or oxidized in situ to the pyridine. Common oxidizing agents include nitric acid or potassium permanganate.[5]
Quantitative Data:
The yields of Hantzsch pyridine synthesis can be high, often exceeding 90% under optimized conditions.[5]
Subsequent Steps: Functional Group Interconversion
Following the construction of the pyridine ring, a series of reactions would be necessary to introduce the required methoxy and chloro substituents at the correct positions. This would likely involve:
-
Modification of the ester groups at the 3 and 5 positions.
-
Introduction of the hydroxyl group at the 2-position.
-
Introduction of the methoxy group at the 4-position.
-
Chlorination of the hydroxyl group at the 2-position.
Detailed experimental protocols for the specific sequence of reactions to convert a Hantzsch product to 4-methoxy-6-methylpyridin-2-ol were not explicitly found in the provided search results. However, the final chlorination step is a well-established transformation.
Chlorination of 4-methoxy-6-methylpyridin-2-ol:
The conversion of a pyridin-2-one to a 2-chloropyridine is readily achieved using phosphorus oxychloride.[1][7]
Experimental Protocol (General):
-
A solution or suspension of 4-methoxy-6-methylpyridin-2-ol in an excess of phosphorus oxychloride, or in an inert solvent with a stoichiometric amount of POCl₃, is heated.
-
The reaction temperature is typically in the range of 70-110°C.
-
After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified.
Conclusion
The synthesis of this compound can be accomplished through at least two viable synthetic routes. The choice of route will depend on factors such as the availability and cost of starting materials, scalability, and environmental considerations. Route 1, starting from 2,4-dihydroxy-6-methylpyridine, appears to be the more direct and well-defined pathway based on the available literature. Route 2, utilizing the Hantzsch pyridine synthesis, offers flexibility in the initial construction of the pyridine ring but requires a more extensive series of subsequent functional group manipulations. This guide provides the foundational information necessary for researchers to select and implement a suitable synthetic strategy for obtaining this valuable chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-4-methoxy-6-methylpyridine as a versatile building block in various palladium-catalyzed cross-coupling reactions. This electron-rich pyridine derivative is a valuable substrate for the synthesis of a wide array of substituted pyridines, which are key scaffolds in medicinal chemistry and materials science. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, successful coupling reactions with 2-chloropyridines often necessitate the use of specialized, highly active catalyst systems.[1] This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, based on established methodologies for analogous chloropyridine substrates.
Synthesis of this compound
The starting material can be synthesized in a two-step sequence starting from ethyl acetoacetate and urea to form the corresponding 2-hydroxypyridine, followed by chlorination.
Step 1: Synthesis of 2-Hydroxy-4-methoxy-6-methylpyridine
A plausible route to the precursor 2-hydroxy-4-methoxy-6-methylpyridine involves a condensation reaction analogous to the Biginelli reaction, followed by methylation. A general procedure for the initial condensation is the reaction of ethyl acetoacetate with urea.[2][3][4][5] Subsequent O-methylation would yield the desired product.
Step 2: Chlorination of 2-Hydroxy-4-methoxy-6-methylpyridine
The chlorination of the 2-hydroxy precursor is a key step. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under elevated temperatures.[6][7][8][9][10]
Experimental Protocol: Chlorination with POCl₃
-
To a round-bottom flask, add 2-hydroxy-4-methoxy-6-methylpyridine (1.0 eq.).
-
Carefully add phosphorus oxychloride (3.0-5.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. Given the electron-rich nature of the pyridine substrate and the inertness of the C-Cl bond, highly active palladium catalysts with bulky, electron-rich phosphine ligands are generally required for efficient coupling.[11]
Quantitative Data for Analogous Suzuki-Miyaura Couplings of Chloropyridines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 12 | 85-95 | Adapted from[12] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 / 16 | 80-90 | Adapted from[11] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 8 | 75-85 | Adapted from[13] |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 / 24 | 70-80 | Adapted from[13] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the phosphine ligand (e.g., SPhos; 4-10 mol%).
-
Add the base (e.g., K₃PO₄; 2.0-3.0 eq.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-aryl-4-methoxy-6-methylpyridine.
Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7][14] For less reactive chlorides, higher temperatures and more robust catalyst systems may be necessary.[15]
Quantitative Data for Analogous Sonogashira Couplings of Halopyridines
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 / 6 | 80-90 | Adapted from[16] |
| 1-Octyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 / 12 | 75-85 | Adapted from[14] |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 100 / 18 | 70-80 | Adapted from[17] |
| 4-Methoxyphenylacetylene | PdCl₂(CH₃CN)₂ / sXPhos | None (Cu-free) | Cs₂CO₃ | MeCN/H₂O | 65 / 2 | 70-80 | Adapted from[15] |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine; 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature to 100 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-alkynyl-4-methoxy-6-methylpyridine.
Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4-methoxy-6-methylpyridine derivatives through the coupling of this compound with primary or secondary amines.[18][19][20] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond.[1]
Quantitative Data for Analogous Buchwald-Hartwig Aminations of Chloropyridines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 / 12 | 85-95 | Adapted from[19][21] |
| Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 / 18 | 80-90 | Adapted from[1][21] |
| Benzylamine | G3-XPhos Palladacycle | LHMDS | THF | 80 / 16 | 80-90 | Adapted from[1] |
| Di-n-butylamine | Pd(OAc)₂ / Josiphos | Cs₂CO₃ | Toluene | 120 / 24 | 75-85 | Adapted from[1][21] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃; 1-3 mol%), the phosphine ligand (e.g., RuPhos; 2-6 mol%), and the base (e.g., NaOtBu; 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes with this compound.[22][23][24][25][26] This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand, although ligand-free conditions have been developed. For chloropyridines, higher temperatures are generally necessary to achieve good conversion.[23]
Quantitative Data for Analogous Heck Reactions of Aryl Halides
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 / 18 | 70-80 | Adapted from[23][27] |
| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | NMP | 140 / 24 | 75-85 | Adapted from[23][27] |
| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 130 / 20 | 65-75 | Adapted from[23][27] |
| Cyclohexene | Herrmann's Catalyst | Na₂CO₃ | DMF/H₂O | 150 / 36 | 60-70 | Adapted from[23][27] |
Experimental Protocol: Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and, if necessary, a phosphine ligand (e.g., P(o-tol)₃; 4-10 mol%).
-
Add the base (e.g., Et₃N or NaOAc; 1.5-2.5 eq.) and the solvent (e.g., DMF or NMP).
-
Seal the tube and heat the reaction mixture to 120-150 °C for 18-36 hours.
-
Monitor the reaction by Gas Chromatography (GC) or LC-MS.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to isolate the desired substituted alkene.
Heck Reaction Catalytic Cycle
General Experimental Workflow
The successful execution of these cross-coupling reactions relies on a systematic and careful experimental approach. The following diagram outlines a general workflow applicable to all the described transformations.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. alkalimetals.com [alkalimetals.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science. This application note provides a detailed protocol for the Suzuki coupling of 2-chloro-4-methoxy-6-methylpyridine with various arylboronic acids.
2-Chloropyridines, such as this compound, are often more cost-effective and readily available than their bromo or iodo counterparts. However, their lower reactivity, due to a stronger carbon-chlorine bond, presents a synthetic challenge.[1][2] Overcoming this requires carefully optimized reaction conditions, including the use of highly active palladium catalysts and specialized ligands.[1][2] This document outlines a reliable protocol and the critical parameters for the successful coupling of this important heterocyclic building block.
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base.
Caption: General scheme for the Suzuki-Miyaura coupling.
Key Reaction Parameters and Optimization
The efficiency of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst and Ligand: Due to the lower reactivity of 2-chloropyridines, highly active catalyst systems are recommended.[1] Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are often effective.[1][2][3] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.[1]
-
Base: A suitable base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] Strong inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and caesium carbonate (Cs₂CO₃) are commonly used and have shown to be effective in challenging couplings.[1][2]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[2] Common solvent systems include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often in a mixture with water.[4][5][6]
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to the oxidation and deactivation of the active Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[2] Therefore, it is imperative to perform the reaction under an inert atmosphere, such as argon or nitrogen.[6]
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Materials
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by evacuating and backfilling the flask with the inert gas three times.[6]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium(II) acetate and SPhos ligand to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath set to 100 °C and stir the mixture vigorously for 12-24 hours.[2]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-4-methoxy-6-methylpyridine.
Caption: Experimental workflow for the Suzuki coupling protocol.
Data Presentation
The following table provides representative data for the Suzuki coupling of 2-chloropyridine derivatives with various arylboronic acids under optimized conditions, demonstrating the expected yields.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-85 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting
Low yields in Suzuki couplings involving 2-chloropyridines are a common issue.[1] Here are some troubleshooting tips:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[2] Using bulky, electron-rich ligands can mitigate this issue.[1]
-
Inefficient Oxidative Addition: The strong C-Cl bond can make the initial oxidative addition step difficult.[2] Increasing the reaction temperature or switching to a more active catalyst system may be necessary.[1]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom in the presence of an aqueous base.[1] Using a less aqueous solvent system or switching to a boronate ester may help.[1]
-
Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen.[1] Ensuring a thoroughly degassed reaction mixture is critical.[1]
Caption: Troubleshooting guide for low-yield Suzuki coupling.
Conclusion
This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura cross-coupling of this compound. By employing highly active palladium catalysts with bulky phosphine ligands, a strong base, and carefully controlled inert conditions, high yields of the desired 2-aryl-4-methoxy-6-methylpyridine derivatives can be achieved. The provided protocol serves as an excellent starting point for researchers in drug discovery and organic synthesis, enabling the efficient construction of valuable molecular scaffolds.
References
2-Chloro-4-methoxy-6-methylpyridine: A Versatile Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-4-methoxy-6-methylpyridine has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a methyl group at the 6-position, offers a unique combination of reactivity and structural features. This allows for its elaboration into a diverse array of complex molecules with significant therapeutic potential, particularly in the development of targeted therapies such as kinase inhibitors.
The chlorine atom at the 2-position is activated towards various cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), providing a convenient handle for the introduction of a wide range of substituents. The methoxy and methyl groups, in turn, influence the electronic properties and steric environment of the pyridine ring, which can be crucial for modulating biological activity and pharmacokinetic properties.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key synthetic transformations relevant to drug discovery.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of polysubstituted pyridine derivatives. These derivatives have shown significant promise as scaffolds for various therapeutic targets.
1. Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. By utilizing this compound, medicinal chemists can synthesize libraries of compounds for screening against various kinases. A notable application is in the development of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) dual inhibitors, which are critical targets in cancer therapy.[1] The general workflow for developing such inhibitors is outlined below.
Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.
2. Other Therapeutic Areas: The versatility of this building block extends beyond kinase inhibitors. The ability to introduce various functional groups opens up possibilities for developing agents targeting other protein families and disease pathways.
Key Synthetic Transformations and Protocols
1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl substituents at the 2-position. These substituents can be crucial for establishing key interactions with the target protein.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 2-Halopyridines
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 51-89 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest |
| 3 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest |
Note: Yields are based on reactions with analogous 2-halopyridines and may vary for this compound.[2]
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing anilino- and amino-pyridines, which are common motifs in kinase inhibitors.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
3. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the chloro-substituent, allows for nucleophilic aromatic substitution with various nucleophiles such as amines, alcohols, and thiols. This reaction often proceeds under milder conditions compared to other cross-coupling reactions.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) and the desired amine (1.5-2.0 equiv.) in a suitable solvent (e.g., ethanol, NMP).
-
Reaction: Heat the mixture to 100-150 °C and stir for several hours to overnight (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, filter and wash with a cold solvent. Otherwise, concentrate the reaction mixture and proceed with purification.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[1] The synthesis of these compounds highlights the utility of the substituted pyridine scaffold.
Table 2: Biological Activity of Sulfonamide Methoxypyridine Derivatives [1]
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| 22c | 0.22 | 23 | 130 | 20 |
MCF-7: Human breast adenocarcinoma cell line; HCT-116: Human colon cancer cell line.
The potent activity of compound 22c underscores the potential of molecules derived from substituted methoxypyridine scaffolds in developing effective cancer therapies. The synthesis of such compounds often involves a multi-step sequence where the pyridine core is functionalized using the reactions described above.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its amenability to a range of powerful synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, allows for the efficient construction of diverse molecular libraries. The successful application of this scaffold in the development of potent kinase inhibitors, such as PI3K/mTOR dual inhibitors, demonstrates its significance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this important intermediate in their own synthetic endeavors.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-methoxy-6-methylpyridine. This versatile heterocyclic compound serves as a valuable building block in the synthesis of a wide array of substituted pyridines, which are key structural motifs in many pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for nucleophilic attack, facilitating the displacement of the chloro leaving group. The methoxy and methyl groups on the pyridine ring also influence the reactivity and can be useful handles for further synthetic transformations.
The following protocols are based on established methodologies for similar substituted pyridines and provide a solid foundation for the successful synthesis of 2-amino, 2-alkoxy, and 2-piperidino derivatives of 4-methoxy-6-methylpyridine.
General Reaction Pathway
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile initially attacks the electron-deficient carbon atom at the C2 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the final substituted product.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methoxy-6-methylpyridine via Amination
This protocol describes the reaction of this compound with ammonia to yield the corresponding 2-amino derivative. This procedure is adapted from general methods for the amination of 2-halopyridines.
Materials:
-
This compound
-
Ammonia solution (e.g., 28-30% in water or a solution in a suitable organic solvent)
-
A suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Sealed reaction vessel or autoclave
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
In a sealable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add an excess of the ammonia solution (typically 5-10 eq).
-
Seal the vessel tightly and heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-4-methoxy-6-methylpyridine.
Protocol 2: Synthesis of 2-Ethoxy-4-methoxy-6-methylpyridine via Alkoxylation
This protocol details the synthesis of the 2-ethoxy derivative through the reaction with sodium ethoxide. This method is based on established procedures for the alkoxylation of chloropyridines.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, a commercially available solution can be used.
-
Add this compound (1.0 eq) to the sodium ethoxide solution (typically 1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or distillation to yield 2-ethoxy-4-methoxy-6-methylpyridine.
Protocol 3: Synthesis of 2-Piperidino-4-methoxy-6-methylpyridine
This protocol describes the reaction with piperidine, a common secondary amine nucleophile. The procedure is adapted from the synthesis of similar N-heterocyclic compounds.
Materials:
-
This compound
-
Piperidine
-
A suitable base (e.g., potassium carbonate (K₂CO₃) or triethylamine (NEt₃))
-
A polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add piperidine (1.2-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-piperidino-4-methoxy-6-methylpyridine.
Quantitative Data Summary
Due to the lack of specific literature precedents for nucleophilic aromatic substitution on this compound, the following table provides expected yields based on reactions with structurally similar 2-chloropyridines. Actual yields may vary and should be optimized for each specific reaction.
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Expected Time (h) | Expected Yield (%) |
| Ammonia | NH₃ solution | DMF | 120-150 | 12-24 | 60-80 |
| Ethoxide | NaOEt | Ethanol | Reflux | 4-8 | 70-90 |
| Piperidine | K₂CO₃ | DMF | 100-120 | 6-12 | 75-95 |
Mandatory Visualizations
The logical workflow for the experimental procedures described above can be visualized as follows:
Caption: General experimental workflow for SNAr on this compound.
Disclaimer: The provided protocols are intended as a guide and are based on reactions with analogous compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve the desired outcomes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes & Protocols for the Quantification of 2-Chloro-4-methoxy-6-methylpyridine
These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-4-methoxy-6-methylpyridine, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results in various matrices. Pyridine-based ring systems are extensively used in drug design, making precise quantification of such compounds critical.[1]
Overview of Analytical Techniques
The quantification of this compound can be achieved using several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for routine quality control, while Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and is ideal for impurity profiling.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity for trace-level analysis.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Typical Linearity Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages |
| HPLC-UV | 1 - 100 µg/mL | LOD: ~0.1 µg/mL / LOQ: ~0.3 µg/mL | 98 - 102 | < 2.0 | Robust, widely available, good for routine QC.[2] |
| GC-MS | 10 - 1000 ng/mL | LOD: ~1 ng/mL / LOQ: ~3 ng/mL | 95 - 105 | < 5.0 | High sensitivity and selectivity, ideal for impurity identification.[2][3] |
| LC-MS/MS | 0.1 - 100 ng/mL | LOD: < 0.1 ng/mL / LOQ: ~0.3 ng/mL | 97 - 103 | < 3.0 | Highest sensitivity and selectivity, suitable for trace analysis in complex matrices.[4] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions: [2]
-
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.[2]
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.[2]
-
Working Solutions: Prepare a series of calibration standards by diluting the standard solution with the mobile phase.
-
-
Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it an excellent method for purity determination and the identification of volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Ion Trap or Quadrupole).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions: [3]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions: [3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or methanol.
-
Working Solutions: Prepare calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve or dilute the sample in the same solvent to an expected concentration within the calibration range.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound in complex matrices such as active pharmaceutical ingredients (APIs).
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions: [4]
-
Column: Hypersil BDS C18 (50mm × 4.6mm), 3µm or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 10mM ammonium acetate in water.[4]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A plausible precursor ion would be the protonated molecule [M+H]⁺.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.22 µm filter.
-
Logical Relationship for LC-MS/MS Method Development
Caption: Logical workflow for developing an LC-MS/MS quantification method.
References
Synthesis of Novel Heterocycles Utilizing 2-Chloro-4-methoxy-6-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 2-Chloro-4-methoxy-6-methylpyridine as a key starting material. The protocols focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational methods in modern medicinal chemistry and drug discovery.
Introduction
This compound is a versatile and valuable substituted pyridine derivative for advanced chemical synthesis. The strategic value of this compound lies in the reactivity of the chlorine atom at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, facilitating the construction of diverse and complex heterocyclic scaffolds. Many of these resulting structures are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities.
Core Synthetic Applications and Protocols
The following sections detail the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions. These protocols are designed to be adaptable for the synthesis of a library of derivatives.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-methoxy-6-methylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. In this application, the chloro-substituent of this compound is replaced with an aryl or heteroaryl group from a boronic acid or ester.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methoxy-6-methylpyridine derivative.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 80-90 |
| [Pd(Amphos)Cl]₂ | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 88-98 |
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-methoxy-6-methylpyridine Derivatives
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with aryl halides. This reaction is particularly valuable for the synthesis of substituted anilines and amino-heterocycles.
-
Reaction Setup: To a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: After filtration and concentration, purify the residue by column chromatography to yield the desired 2-amino-4-methoxy-6-methylpyridine derivative.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12-24 | 75-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18-30 | 70-85 |
| G3-XPhos Precatalyst | K₃PO₄ | t-BuOH | 90 | 8-16 | 80-95 |
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of this compound.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-methoxy-6-methylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors for more complex heterocyclic systems.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a suitable solvent such as DMF or a mixture of THF and triethylamine (Et₃N) (5 mL).
-
Catalyst Addition: To this solution, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as indicated by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic phase over Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash chromatography to obtain the desired 2-alkynyl-4-methoxy-6-methylpyridine.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | 6-12 | 80-95 |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 50 | 8-16 | 75-90 |
| PdCl₂(MeCN)₂ | CuI | i-Pr₂NH | Toluene | 60 | 4-8 | 85-98 |
Table 3: Typical Reaction Conditions for Sonogashira Coupling of this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of diverse heterocyclic scaffolds starting from this compound.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, providing efficient access to a wide range of substituted pyridine derivatives. The protocols outlined in this document serve as a robust starting point for the synthesis of novel heterocycles for applications in drug discovery and materials science. Further functionalization of the products from these initial coupling reactions can lead to the construction of more complex, fused heterocyclic systems with potential biological activity. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application of 2-Chloro-4-methoxy-6-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Representative Application: Synthesis of a Hypothetical Fungicidal Precursor
This application note describes a representative synthesis of a hypothetical fungicidal precursor from 2-Chloro-4-methoxy-6-methylpyridine. The protocol outlines a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a phenoxide, a common step in constructing the toxophore of certain classes of fungicides.
Signaling Pathway and Logic
The synthetic strategy leverages the reactivity of the 2-chloro position on the pyridine ring, which is activated towards nucleophilic attack.[1][2] The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride by a nucleophile.[3] In this hypothetical example, a substituted phenol is used as the nucleophile to generate a diaryl ether linkage, a common structural feature in many agrochemicals.
Caption: Synthetic pathway for a hypothetical fungicidal precursor.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol details the synthesis of a hypothetical 2-(4-cyanophenoxy)-4-methoxy-6-methylpyridine, a potential intermediate for a novel fungicide.
Materials:
-
This compound
-
4-cyanophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-cyanophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(4-cyanophenoxy)-4-methoxy-6-methylpyridine.
-
Experimental Workflow
Caption: Workflow for the synthesis and purification.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of 2-(4-cyanophenoxy)-4-methoxy-6-methylpyridine.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| This compound | 157.60 | 10.0 | 1.58 | - |
| 4-cyanophenol | 119.12 | 11.0 | 1.31 | - |
| Potassium Carbonate | 138.21 | 15.0 | 2.07 | - |
| 2-(4-cyanophenoxy)-4-methoxy-6-methylpyridine | 240.26 | - | - | ~85% |
Conclusion
This compound represents a potentially valuable intermediate for the synthesis of novel agrochemicals. Its reactivity at the 2-position allows for the facile introduction of various molecular fragments, enabling the exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents. The provided protocol for a nucleophilic aromatic substitution serves as a representative example of how this building block could be employed in a synthetic strategy targeting new active ingredients. Further research and exploration of the reactivity of this compound are warranted to fully unlock its potential in agrochemical discovery.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-methoxy-6-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-Chloro-4-methoxy-6-methylpyridine, a versatile building block in pharmaceutical and agrochemical research. The procedures outlined are designed for large-scale production, emphasizing efficiency, safety, and environmental considerations.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this derivative offers multiple avenues for chemical modification. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, while the methoxy and methyl groups can be further functionalized to modulate the physicochemical and pharmacological properties of the final compounds. Its derivatives have potential applications in the development of novel therapeutics targeting a range of diseases.
Synthetic Strategy
A robust and scalable three-step synthetic route has been developed for the preparation of this compound, commencing from the readily available starting material, 2,4-dihydroxy-6-methylpyridine. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2,4-Dichloro-6-methylpyridine
This protocol is adapted from a solvent-free, equimolar chlorination method, which is suitable for large-scale preparations and minimizes environmental impact.[1]
Materials:
-
2,4-dihydroxy-6-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Cold water
Equipment:
-
Teflon-lined stainless steel reactor
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add 2,4-dihydroxy-6-methylpyrimidine (0.5 moles).
-
Add phosphorus oxychloride (POCl₃, 0.5 moles) and pyridine (0.5 moles).
-
Seal the reactor and heat the reaction mixture to 140°C for 2 hours with stirring.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C) with vigorous stirring.
-
Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2,4-dichloro-6-methylpyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Purity | 98% | [1] |
| Melting Point | 46-47 °C | [1] |
Step 2: Selective Methoxylation of 2,4-Dichloro-6-methylpyridine
This protocol describes a general procedure for the regioselective methoxylation at the more reactive C4 position of the pyridine ring. Optimization of reaction time and temperature may be necessary for maximizing yield and purity on a large scale.
Materials:
-
2,4-dichloro-6-methylpyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-6-methylpyridine (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.1 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The residue can be partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Step 3: Purification of this compound
Procedure:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Expected Product Specifications:
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by GC/HPLC) | >98% |
Application in Drug Discovery and Development
This compound serves as a versatile scaffold for the synthesis of novel drug candidates. The reactive 2-chloro position allows for the introduction of various amine, alcohol, and thiol nucleophiles, leading to a diverse library of substituted pyridines. This workflow is crucial for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Drug discovery workflow utilizing this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium methoxide is a strong base and is flammable. Handle in an inert atmosphere if possible.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Catalytic Reactions of 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic cross-coupling reactions involving 2-Chloro-4-methoxy-6-methylpyridine, a versatile building block in medicinal chemistry and materials science. The document details catalyst systems, reaction protocols, and expected outcomes for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction to the Reactivity of this compound
This compound is a substituted pyridine derivative with significant potential in the synthesis of complex organic molecules. The reactivity of this compound is primarily governed by the chlorine atom at the 2-position, which serves as a leaving group in various palladium-catalyzed cross-coupling reactions. While generally less reactive than their bromo- or iodo- counterparts, 2-chloropyridines offer advantages in terms of cost and availability. Successful coupling of this compound requires carefully optimized catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. The methoxy and methyl groups on the pyridine ring also influence the electronic properties and steric environment of the molecule, which can affect catalyst selection and reaction kinetics.
Data Presentation: Catalyst Systems for Cross-Coupling Reactions
The following tables summarize recommended catalyst systems and representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 2-chloropyridine substrates. While specific data for this compound is limited in the literature, the data presented for analogous compounds provide a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 60-75 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 80 | 12 | 70-85 |
Table 2: Buchwald-Hartwig Amination of 2-Chloropyridines
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 16 | 75-90 |
| 3 | PdCl₂(Amphos)₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-80 |
| 4 | PEPPSI-IPr (2) | - | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 70-85 |
Table 3: Sonogashira Coupling of 2-Chloropyridines with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | 12 | 70-85 |
| 2 | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 65-80 |
| 3 | Pd(PPh₃)₄ (3) | CuI (6) | Diisopropylamine | DMF | 80 | 16 | 75-90 |
Experimental Protocols
The following are generalized experimental protocols for key catalytic reactions involving this compound. These should serve as a starting point, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Protocol 3: Reductive Homocoupling
A specific application of this compound is in the synthesis of bipyridine ligands through reductive homocoupling.[1]
Materials:
-
This compound (1.0 equiv)
-
Ni(PPh₃)₂Cl₂ (0.20 equiv)
-
Zinc powder (1.7 equiv)
-
Tetrabutylammonium iodide (Bu₄NI) (1.0 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Stir a mixture of Ni(PPh₃)₂Cl₂, zinc powder, and Bu₄NI in THF at room temperature for 30 minutes under an inert atmosphere.[1]
-
Add a solution of this compound in THF.[1]
-
Heat the reaction mixture to 50 °C for 20 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into a 2.0 M aqueous NH₃ solution and CH₂Cl₂ and stir for 30 minutes.[1]
-
Filter the resulting precipitate, separate the phases, and dry the organic layer over MgSO₄.[1]
-
Filter, concentrate in vacuo, and purify by column chromatography to yield 4,4'-dimethoxy-6,6'-dimethyl-2,2'-bipyridine.[1] A yield of 50% has been reported for this transformation.[1]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the catalytic reactions of this compound.
References
Application Notes and Protocols: Optimal Synthesis of 2-Chloro-4-methoxy-6-methylpyridine
FOR RESEARCH USE ONLY
These application notes provide detailed protocols for the synthesis of 2-Chloro-4-methoxy-6-methylpyridine, a key intermediate for drug development and scientific research. The primary method outlined is the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-6-methylpyridine.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The synthesis of this compound is achieved through a selective methoxylation of 2,4-dichloro-6-methylpyridine. In nucleophilic aromatic substitution reactions on pyridine rings, the attack of a nucleophile is favored at the C2 and C4 positions due to the stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen.[1] For 2,4-disubstituted pyridines, the substitution generally occurs preferentially at the C4 position.[2]
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. Sodium methoxide acts as the nucleophile, attacking the electron-deficient carbon at the 4-position of the 2,4-dichloro-6-methylpyridine ring. The chloride ion at the C4 position is subsequently displaced, yielding the desired this compound. The regioselectivity for the C4 position is attributed to the greater stabilization of the reaction intermediate.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,4-dichloro-6-methylpyridine and sodium methoxide in methanol.
Materials:
-
2,4-dichloro-6-methylpyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloro-6-methylpyridine (1.0 eq.) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Extract the aqueous layer twice with dichloromethane. f. Combine the organic layers and wash with brine. g. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Condition |
| Starting Material | 2,4-dichloro-6-methylpyrimidine |
| Nucleophile | Sodium methoxide |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Liquid-liquid extraction |
| Purification | Silica gel column chromatography |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the nucleophilic aromatic substitution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-methoxy-6-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Chloro-4-methoxy-6-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process starting from 4-methoxy-6-methylpyridine. The first step is the N-oxidation of the pyridine ring, followed by a chlorination reaction, typically using phosphoryl chloride (POCl₃).
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete N-oxidation: The initial oxidation of 4-methoxy-6-methylpyridine might not have gone to completion.
-
Suboptimal chlorination conditions: The temperature, reaction time, or amount of chlorinating agent may not be ideal.
-
Formation of side products: Isomeric byproducts can form, reducing the yield of the desired product.
-
Loss during workup and purification: The product may be lost during extraction, distillation, or chromatography.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Common impurities include:
-
Unreacted 4-methoxy-6-methylpyridine-N-oxide.
-
Isomeric chloro-pyridines, such as 4-chloro-2-methoxy-6-methylpyridine.
-
Over-chlorinated or other side-reaction products.
-
Hydrolysis of the chloro group back to a hydroxyl group during workup.
Q4: What are the best methods for purifying the final product?
Purification of this compound can be achieved through:
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is often effective for separating the desired product from impurities with different polarities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can yield a high-purity compound.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive chlorinating agent (e.g., old POCl₃). | Use a fresh bottle of phosphoryl chloride. |
| Incomplete N-oxidation of the starting material. | Ensure the N-oxidation step is complete by TLC monitoring before proceeding to chlorination. | |
| Reaction temperature is too low for chlorination. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the chlorination step. | The presence of a basic organic nitrogen compound during the reaction with phosphorus oxychloride can significantly improve the yield of the desired 2-chloro isomer and reduce the proportion of other isomers.[1] |
| Product Decomposes During Distillation | The distillation temperature is too high. | Use high vacuum to lower the boiling point of the product and prevent thermal decomposition. |
| Difficulty in Removing Solvent from the Final Product | High-boiling point solvent used in the reaction or extraction. | Use lower-boiling point solvents for extraction and chromatography where possible. If a high-boiling solvent is necessary, use a high-vacuum rotary evaporator or a Kugelrohr apparatus for removal. |
| Hydrolysis of the Product During Workup | Presence of water during the workup of the chlorinated product. | Ensure all workup steps are performed under anhydrous conditions until the product is stable. Use dried solvents and glassware. |
Experimental Protocols
Protocol 1: N-Oxidation of 4-methoxy-6-methylpyridine
Materials:
-
4-methoxy-6-methylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-methoxy-6-methylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-6-methylpyridine-N-oxide.
Protocol 2: Chlorination of 4-methoxy-6-methylpyridine-N-oxide
Materials:
-
4-methoxy-6-methylpyridine-N-oxide
-
Phosphoryl chloride (POCl₃)
-
Toluene (or another suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methoxy-6-methylpyridine-N-oxide (1.0 eq) in toluene, add phosphoryl chloride (3.0 eq) dropwise at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 2-Chloro-4-methoxy-6-methylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-methoxy-6-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this and structurally similar compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue: Low Purity After Initial Purification
Q: My initial purification by recrystallization/precipitation resulted in low purity of this compound. What are the likely causes and solutions?
A: Low purity after an initial purification step is often due to the presence of closely related impurities. Common culprits include isomers, unreacted starting materials, or byproducts from the synthesis.
Troubleshooting Steps:
-
Identify Impurities: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.
-
Select Appropriate Purification Method: Based on the impurity profile, a more rigorous purification technique may be necessary.
-
Isomeric Impurities: Column chromatography is often the most effective method for separating isomers.
-
Unreacted Starting Materials: If the starting materials have significantly different polarities or boiling points, column chromatography or distillation can be effective.
-
Baseline Impurities/Tarry Materials: An initial wash with a non-polar solvent like hexanes can help remove non-polar impurities and colored tars.
-
Issue: Oily Product Instead of a Solid
Q: I expected this compound to be a solid, but I obtained an oil after synthesis and work-up. How can I induce crystallization?
A: The product may be an oil due to residual solvent or the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any remaining traces of solvent.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the oil to initiate crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, petroleum ether) dropwise until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
Issue: Poor Separation During Column Chromatography
Q: I'm having difficulty separating my product from an impurity using column chromatography. The spots are overlapping on the TLC plate. What can I do?
A: Poor separation in column chromatography is typically due to an inappropriate solvent system or issues with the stationary phase.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can significantly impact separation.
-
Try Different Solvents: Experiment with different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
-
-
Consider the Stationary Phase:
-
If you are using silica gel, which is acidic, basic compounds like pyridines can streak. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.
-
Alternatively, using a different stationary phase, such as alumina (basic or neutral), might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for substituted pyridines like this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the scale of the purification.
Q2: What are some potential impurities I might encounter during the synthesis and purification of this compound?
A2: Potential impurities can arise from unreacted starting materials, side reactions, or degradation. For chloropyridines, these can include:
-
Isomers: Positional isomers formed during the synthesis.
-
Starting Materials: Unreacted precursors to this compound.
-
Over-reaction Products: Compounds that have undergone further reaction, such as dichlorination.
-
Hydrolysis Products: If exposed to moisture, the chloro group can be hydrolyzed to a hydroxyl group.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective way to monitor the purity of fractions collected during column chromatography. By spotting each fraction on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product.
Q4: My purified this compound is unstable and darkens over time. What storage conditions are recommended?
A4: Halogenated pyridines can be sensitive to light, air, and moisture. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.
Data Presentation
The following table summarizes the expected purity and recovery for common purification techniques, based on data for structurally similar compounds.
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Highly pure product, scalable. | Requires a solid product and a suitable solvent system. Potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 50-85% | Excellent for separating closely related impurities and isomers. | Can be time-consuming and requires significant solvent usage. |
| Distillation | 95-99% | 70-95% | Effective for purifying liquids and removing non-volatile impurities. | Not suitable for thermally unstable compounds. May not separate compounds with close boiling points. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is commonly used. For basic pyridines, consider adding 0.5-1% triethylamine to the eluent to prevent streaking.
-
Eluent Selection: Determine the optimal solvent system using TLC. A good starting point for substituted pyridines is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity in purification.
Technical Support Center: Reactions of 2-Chloro-4-methoxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxy-6-methylpyridine. The information is designed to help anticipate and address common side reactions and byproducts encountered during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most prevalent side reactions are typically associated with the specific reaction conditions employed. For palladium-catalyzed cross-coupling reactions, common side products include those arising from hydrolysis, protodechlorination, and homocoupling of the coupling partners. In nucleophilic aromatic substitution (SNAr) reactions, the primary side product is often the result of hydrolysis.
Q2: I am observing a significant amount of 2-hydroxy-4-methoxy-6-methylpyridine in my reaction mixture. What is the likely cause?
A2: The formation of 2-hydroxy-4-methoxy-6-methylpyridine is a strong indication that hydrolysis of the starting material is occurring. This can be caused by the presence of water in your reaction system or the use of a strong base in an aqueous environment. The hydroxide ion acts as a nucleophile, displacing the chloride.
Q3: My desired cross-coupled product is contaminated with 4-methoxy-6-methylpyridine. How can I prevent this?
A3: The presence of 4-methoxy-6-methylpyridine suggests that protodechlorination (or hydrodehalogenation) is taking place. This side reaction, where the chlorine atom is replaced by a hydrogen atom, can be promoted by certain palladium catalysts, the presence of protic impurities, or high reaction temperatures.[1]
Q4: In my Sonogashira coupling, I am seeing a significant amount of a dimer of my terminal alkyne. What is this and how can I avoid it?
A4: This byproduct is the result of the homocoupling of your terminal alkyne, often referred to as Glaser or Hay coupling.[2][3] This side reaction is typically promoted by the presence of oxygen and the copper(I) co-catalyst.[2][3] To minimize this, it is crucial to maintain a strictly inert atmosphere and consider using copper-free Sonogashira conditions.[2][3]
Q5: During my Suzuki-Miyaura coupling, I am observing a biphenyl byproduct derived from my boronic acid. How can I mitigate this?
A5: This is a common side reaction known as boronic acid homocoupling. It can be influenced by the presence of oxygen, high temperatures, and the choice of palladium catalyst and base. Optimizing the reaction conditions, such as lowering the temperature and ensuring a thoroughly degassed reaction mixture, can help to reduce the formation of this byproduct.[1]
Troubleshooting Guides
Issue 1: Formation of 2-hydroxy-4-methoxy-6-methylpyridine
| Potential Cause | Recommended Solution |
| Presence of water in solvents or reagents. | Use anhydrous solvents and dry reagents thoroughly before use. |
| Use of strong aqueous bases (e.g., NaOH, KOH). | Consider using non-aqueous bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N). |
| High reaction temperatures promoting hydrolysis. | Attempt the reaction at a lower temperature for a longer duration. |
Issue 2: Protodechlorination (Formation of 4-methoxy-6-methylpyridine)
| Potential Cause | Recommended Solution |
| Presence of protic impurities (e.g., water, alcohols). | Ensure all reagents and solvents are anhydrous.[1] |
| Formation of palladium hydride species. | Screen different combinations of bases and anhydrous solvents. The choice of ligand can also influence the stability of catalytic intermediates.[1] |
| High reaction temperatures. | Lower the reaction temperature.[1] |
Issue 3: Homocoupling of Coupling Partners (Suzuki and Sonogashira Reactions)
| Potential Cause | Recommended Solution |
| Suzuki: Presence of oxygen. | Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen).[1] |
| Suzuki: High reaction temperature. | Run the reaction at a lower temperature for a longer period.[1] |
| Sonogashira: Presence of oxygen and copper(I) co-catalyst. | Maintain a strictly inert atmosphere. Consider using copper-free Sonogashira protocols.[2][3] |
| Sonogashira: High concentration of terminal alkyne. | Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.[2] |
Data Presentation: Illustrative Yields of Common Side Products
The following data is illustrative and intended to provide a general understanding of potential side product formation. Actual yields will vary based on specific reaction conditions.
| Reaction Type | Desired Product Yield (%) | Hydrolysis Product (%) | Protodechlorination (%) | Homocoupling (%) |
| Suzuki-Miyaura Coupling | 75-95 | 2-10 | 1-5 | 1-10 |
| Sonogashira Coupling | 70-90 | 2-10 | 1-5 | 5-15 |
| Buchwald-Hartwig Amination | 80-98 | 1-5 | 1-5 | N/A |
| Nucleophilic Aromatic Substitution | 85-95 | 5-15 | <1 | N/A |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%). Add a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress.
-
Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.) in a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring. Monitor for completion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by flash chromatography.
Visualizations
Caption: General reaction pathways for this compound.
Caption: Troubleshooting flowchart for common side products.
References
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-4-methoxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with reactions involving 2-Chloro-4-methoxy-6-methylpyridine. The following information is designed to help you diagnose and resolve common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
A1: Low or no product formation in Suzuki-Miyaura couplings with this compound is a common issue primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The electron-donating effects of the methoxy and methyl groups can further decrease the electrophilicity of the reaction center, making the initial oxidative addition step of the palladium catalyst even more challenging.
Here are the key areas to investigate:
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2] The use of aqueous base solutions can be beneficial, but care must be taken to avoid hydrolysis of the methoxy group under harsh conditions.
-
-
Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier of the oxidative addition step.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in accelerating the reaction.[3]
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Recommendation: Ensure all solvents are thoroughly degassed before use. The reaction vessel should be purged and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.[4]
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of unreacted starting material. How can I improve the conversion?
A2: Similar to Suzuki couplings, the inertness of the C-Cl bond is a major hurdle in Buchwald-Hartwig aminations. The pyridine nitrogen can also coordinate to the palladium center, inhibiting its catalytic activity.
Key troubleshooting steps include:
-
Ligand Selection: The ligand plays a crucial role in preventing catalyst inhibition and promoting the desired C-N bond formation.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center from the pyridine nitrogen and facilitate the reductive elimination step.[5] For sterically hindered anilines, consider ligands like BrettPhos.[6]
-
-
Base Strength and Type: A strong, non-nucleophilic base is typically required for the deprotonation of the amine.
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.
-
Recommendation: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations. Ensure the solvent is thoroughly dried and degassed.
-
Q3: My Sonogashira coupling with this compound is failing. What are the common pitfalls?
A3: Sonogashira couplings of chloropyridines are notoriously difficult and often require specialized conditions.
Consider the following points for troubleshooting:
-
Catalyst System: Standard Sonogashira conditions (Pd(PPh₃)₄/CuI) are often ineffective for aryl chlorides.
-
Recommendation: Use a more active palladium catalyst, such as Pd(PPh₃)₂Cl₂, in combination with a copper(I) co-catalyst.[9] Specialized ligands may be necessary to facilitate the coupling.
-
-
Solvent and Base: The choice of solvent and amine base is critical.
-
Temperature: Higher temperatures are generally required to drive the reaction to completion.
-
Recommendation: Reaction temperatures of 80-100 °C are common. Be aware that the terminal alkyne may have a low boiling point, so a sealed reaction vessel may be necessary.[10]
-
Q4: I am observing significant side product formation in my cross-coupling reaction. What are the likely side reactions and how can I minimize them?
A4: Common side reactions include homocoupling of the coupling partner and protodehalogenation of the starting material.
-
Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions). It is often promoted by the presence of oxygen.
-
Mitigation: Ensure the reaction is performed under a strictly inert atmosphere. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[4]
-
-
Protodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 4-methoxy-6-methylpyridine. This can occur if there are proton sources in the reaction mixture.
-
Mitigation: Use anhydrous solvents and reagents. The choice of base can also influence this side reaction.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for successful palladium-catalyzed cross-coupling reactions with chloropyridines, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | SPhos | XPhos | (none) |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |
| Temperature (°C) | 100 | 110 | 90 |
| Typical Yield (%) | 70-90 | 75-95 | 60-85 |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | BrettPhos Pd G3 |
| Ligand | XPhos | RuPhos | (none) |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 100 | 120 | 90 |
| Typical Yield (%) | 65-85 | 70-90 | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) in the reaction solvent. Add this solution to the Schlenk tube.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Visualizations
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step.
Caption: A decision tree for selecting catalyst systems for various cross-coupling reactions.
References
Technical Support Center: Optimization of Reaction Parameters for 2-Chloro-4-methoxy-6-methylpyridine Amination
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the amination of 2-Chloro-4-methoxy-6-methylpyridine. The content is designed to directly address specific issues that may be encountered during experimentation, offering practical solutions to improve reaction efficiency and yield.
Troubleshooting Common Issues
The amination of this compound, often accomplished via a Buchwald-Hartwig reaction, can present several challenges. Below are common problems and their potential solutions.
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion is a frequent hurdle, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.
-
Initial Checks & Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents. Moisture and impurities can poison the catalyst.
-
Catalyst Activity: If using Pd(OAc)₂, its activity can be variable. Consider using a more reliable palladium pre-catalyst.
-
Temperature: The reaction may require elevated temperatures (typically 80-110 °C) to facilitate the oxidative addition of the C-Cl bond.
-
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction that reduces the yield of the desired aminated product.
-
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the side reaction.
-
Base Purity: Ensure the base, such as sodium tert-butoxide (NaOtBu), is anhydrous and of high quality. Traces of moisture or hydroxide can promote hydrodehalogenation.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can favor the desired amination pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for the amination of this compound?
For challenging substrates like electron-rich 2-chloropyridines, pre-formed palladium catalysts, often called "precatalysts," are generally more effective than simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are designed to generate the active Pd(0) species more cleanly and efficiently.
Q2: What is the most critical parameter to optimize for this reaction?
The choice of ligand is arguably the most critical parameter. For the amination of an electron-rich 2-chloropyridine, bulky and electron-donating phosphine ligands are essential to promote the difficult oxidative addition step and stabilize the catalytic species.
Q3: Can I use a weaker base to avoid decomposition of sensitive functional groups?
While strong bases like NaOtBu are commonly used, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, particularly if your substrate is base-sensitive. However, using a weaker base may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[2]
Q4: Is a Nucleophilic Aromatic Substitution (SNAr) reaction a viable alternative to a palladium-catalyzed amination for this substrate?
SNAr can be an alternative, particularly with strong nucleophiles. However, for less reactive amines, palladium catalysis is often necessary. The methoxy and methyl groups on the pyridine ring are electron-donating, which can deactivate the ring towards nucleophilic attack, making SNAr challenging without a strongly electron-withdrawing group also present on the ring.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting conditions for the optimization of the Buchwald-Hartwig amination of this compound. Yields are representative and will vary depending on the specific amine and precise reaction conditions.
Table 1: Optimization of Reaction Parameters for Amination with Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | Moderate |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Dioxane | 100 | 12 | Moderate-Good |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | Good |
| 4 | RuPhos Pd G3 (2) | - | K₃PO₄ (1.5) | t-BuOH | 100 | 18 | Good-Excellent |
Table 2: Optimization of Reaction Parameters for Amination with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | JohnPhos (4) | NaOtBu (1.2) | Toluene | 90 | 8 | Good |
| 2 | Pd(OAc)₂ (2) | cataCXium A (4) | NaOtBu (1.2) | Dioxane | 90 | 8 | Good-Excellent |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 12 | Good |
| 4 | JohnPhos Pd G2 (2) | - | K₂CO₃ (2.0) | Dioxane | 100 | 24 | Moderate |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound:
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline or morpholine) (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the this compound, the palladium precatalyst, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
General Workflow for Reaction Optimization:
Caption: A typical workflow for the optimization of the amination reaction.
Buchwald-Hartwig Catalytic Cycle:
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
stability of 2-Chloro-4-methoxy-6-methylpyridine in various solvents
This technical support center provides guidance on the stability of 2-Chloro-4-methoxy-6-methylpyridine in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1][2][3] It is recommended to keep it in a dark place at room temperature.[4] To prevent potential degradation, avoid exposure to moisture, heat, sparks, open flames, and strong oxidizing agents.[3][5]
Q2: How can I tell if my sample of this compound has degraded?
Visual inspection may reveal a change in appearance from a colorless to a light yellow liquid, which could indicate degradation.[4] For a more definitive assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the appearance of impurity peaks and a decrease in the main peak area of the compound.
Q3: What solvents are compatible with this compound for short-term experimental use?
Based on general chemical principles for similar pyridine derivatives, common aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are likely to be compatible for short-term use. Protic solvents, especially those containing water or alcohols, may lead to slow hydrolysis of the chloro-substituent over time. It is crucial to use dry solvents to minimize moisture-related degradation.[5]
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents, bases, amines, and reducing agents.[2][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in a reaction. | Degradation of this compound due to solvent impurities (e.g., water). | Use anhydrous solvents for all reactions. Consider purifying solvents before use. |
| Reaction with an incompatible reagent. | Review all reagents for compatibility. Avoid strong oxidizing agents, bases, and amines.[2][3] | |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Instability of the compound in the analytical solvent. | Perform a time-course study of the compound in the chosen analytical solvent to assess its stability. If unstable, select an alternative solvent. |
| Improper storage of the stock solution. | Store stock solutions at low temperatures (e.g., 2-8 °C) and protect from light. Prepare fresh solutions for critical experiments. | |
| Change in physical appearance of the stored compound. | Exposure to air, moisture, or light over time. | Discard the product if significant discoloration is observed. For future prevention, store in an inert atmosphere (e.g., under argon or nitrogen) and in an amber vial. |
Experimental Protocols
A crucial aspect of working with chemical compounds is to determine their stability in the solvents used for analysis and reactions. Below is a general protocol for a solution stability study.
Protocol: Solution Stability Assessment using HPLC-UV
Objective: To evaluate the stability of this compound in a selected solvent over a defined period.
Materials:
-
This compound reference standard
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. From this, prepare a working standard at a concentration of approximately 0.1 mg/mL.[6][7]
-
Initial Analysis (T=0): Immediately after preparation, inject the working standard into the HPLC system to obtain the initial peak area and purity profile.
-
Sample Storage: Store the remaining working standard solution under the desired experimental conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the stored solution into the HPLC system.
-
Data Analysis: Compare the peak area of this compound and the presence of any new peaks at each time point relative to the initial analysis. Calculate the percentage remaining of the parent compound.
Proposed HPLC Method Parameters:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
Stability Data Summary
As no specific quantitative stability data for this compound in various solvents was found in the public domain, the following table is provided as a template for researchers to record their own experimental findings.
| Solvent | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Time (%) | Degradation Products Observed |
| Acetonitrile | 25 | 0 | |||
| 24 | |||||
| 48 | |||||
| Methanol | 25 | 0 | |||
| 24 | |||||
| 48 | |||||
| Dichloromethane | 25 | 0 | |||
| 24 | |||||
| 48 | |||||
| Water | 25 | 0 | |||
| 24 | |||||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of a chemical compound in a solvent.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Purification of 2-Chloro-4-methoxy-6-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Chloro-4-methoxy-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: While the impurity profile can vary based on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (e.g., isomers, over-methylated or over-chlorinated species), and residual solvents. For instance, in syntheses involving chlorination of a pyridine N-oxide precursor, incompletely reacted starting material or positional isomers of the chloro-group can be significant impurities.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities if the crude product is relatively pure and crystalline.
-
Column chromatography is a versatile technique for separating complex mixtures of impurities with different polarities.[1]
-
Distillation (if the compound is thermally stable and volatile) can be used to separate it from non-volatile impurities.
Q3: How can I assess the purity of this compound after purification?
A3: Several analytical techniques can be employed to determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying purity and identifying impurities.[2][3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity.[2] For an absolute purity determination without a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a suitable technique.[2][3]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is below the solvent's boiling point, or the solution is supersaturated. | - Lower the temperature of the solvent before dissolving the compound.- Use a solvent pair; dissolve in a good solvent and precipitate with a poor solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystal Formation | The solution is not sufficiently saturated, or the cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Cool the solution slowly. Start with room temperature, then move to a refrigerator, and finally an ice bath.- Add a seed crystal of the pure compound. |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Minimize the amount of solvent used for dissolution. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation | The eluent polarity is too high or too low. The stationary phase is not appropriate. | - Optimize the solvent system using TLC first.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or acetic acid to the eluent might be necessary. |
| Tailing of Spots on TLC/Fractions | The compound is acidic or basic and is interacting strongly with the silica gel. The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, hexane/ethyl acetate).
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound until it is completely dissolved.[1]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis of the crude material, select an appropriate stationary phase (typically silica gel) and a solvent system (eluent) that provides good separation of the desired compound from its impurities (a retention factor, Rf, of ~0.3 is often ideal for the product).
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and carefully pack it into a chromatography column.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Quantitative Data Summary
The following table presents illustrative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Material (Crude) Purity (%) | Final Product Purity (%) | Typical Yield (%) |
| Recrystallization | 85-95 | >98 | 70-90 |
| Column Chromatography | 60-85 | >99 | 50-80 |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Reactivity of 2-Chloro-4-methoxy-6-methylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxy-6-methylpyridine. The focus is on overcoming common challenges encountered during key synthetic transformations.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines and alcohols.[1] The electron-withdrawing nitrogen atom in the pyridine ring makes the carbon-chlorine bond more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2][3]
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine/alcohol nucleophile is slow or not proceeding to completion. How can I enhance the reactivity?
A1: The reactivity of this compound in SNAr reactions is influenced by several factors. The methoxy group at the 4-position is electron-donating, which can decrease the electrophilicity of the ring and slow the reaction compared to an unsubstituted 2-chloropyridine.[1] To improve reaction rates and yields, consider the following:
-
Increase Temperature: SNAr reactions with unactivated or electron-rich chloropyridines often require harsh conditions.[4] Using a high-boiling point, polar aprotic solvent like NMP, DMSO, or DMF and increasing the temperature can significantly accelerate the reaction. Flow reactors, which allow for very high temperatures (e.g., up to 300 °C) and short residence times, can be particularly effective for overcoming the activation barrier.[4]
-
Use a Stronger Base: If your nucleophile is an alcohol or a primary/secondary amine, using a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the nucleophile in situ will increase its nucleophilicity and drive the reaction forward.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are generally preferred as they can stabilize the charged Meisenheimer complex intermediate formed during the reaction.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for nucleophilic substitutions on halopyridines, even when using greener solvents like ethanol.[6]
Q2: I am observing side product formation. What are the likely side reactions and how can they be minimized?
A2: Common side reactions in SNAr include:
-
Reaction with Solvent: If using a potentially nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. Choose a non-nucleophilic solvent whenever possible.
-
Hydrolysis: The starting material is sensitive to moisture, which can lead to hydrolysis of the chloro group to form 2-hydroxy-4-methoxy-6-methylpyridine.[7] Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Elimination Reactions: While less common for this substrate, strong bases at high temperatures can sometimes promote elimination pathways. Careful control of reaction temperature is advised.
Logical Workflow for SNAr Troubleshooting
Caption: Troubleshooting logic for SNAr reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Due to the strength of the C-Cl bond, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions.[8][9] This necessitates the use of highly active catalyst systems.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling with this compound and observing low or no conversion. What are the critical parameters to optimize?
A1: Achieving successful Suzuki-Miyaura couplings with chloropyridines requires careful optimization of the catalyst, ligand, base, and solvent.
-
Catalyst & Ligand Selection: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-determining step.[9] Highly active catalyst systems are required. Use palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands.[8] N-heterocyclic carbene (NHC) ligands can also be very effective.[8][10]
-
Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[11] While common bases like K₂CO₃ can be effective, stronger bases are often required for challenging couplings of chloropyridines.[8]
-
Solvent and Temperature: Aprotic polar solvents or mixtures with water are common. Anhydrous conditions may be beneficial in some cases to prevent side reactions.[11] Heating is almost always necessary, typically in the range of 80-120 °C.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to lower yields.[8] It is crucial to thoroughly degas solvents and run the reaction under an inert atmosphere (argon or nitrogen).[8]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Component | Recommendation | Rationale & Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective precursors for generating the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote the difficult C-Cl bond oxidative addition.[8] |
| Base | K₃PO₄, Cs₂CO₃ | Often provide superior yields for challenging couplings compared to weaker bases like K₂CO₃.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, 2-MeTHF | Aprotic solvents are generally effective. Water can sometimes be beneficial for the transmetalation step. |
| Temperature | 80 - 120 °C | Elevated temperatures are required to overcome the activation energy for C-Cl bond cleavage. |
Q2: My Buchwald-Hartwig amination is failing. How do the electronic properties of this specific substrate affect the reaction?
A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but can be challenging with electron-rich heteroaryl chlorides.[12][13]
-
Electronic Effects: The electron-donating methoxy group at the 4-position makes the C-Cl bond even less susceptible to oxidative addition by the palladium catalyst. This is the primary challenge.
-
Ligand Choice is Critical: As with Suzuki couplings, highly active, sterically hindered, and electron-rich ligands are essential. First-generation ligands (e.g., PPh₃) are unlikely to be effective. Modern biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or specialized NHC ligands are required to facilitate the reaction.[14]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base, as it facilitates the deprotonation of the amine and promotes the reductive elimination step.[15]
-
Potential for Catalyst Inhibition: The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[16] The use of bulky ligands helps to prevent this inhibitory binding and maintain catalyst activity.
Catalytic Cycles Visualization
References
- 1. This compound | High Purity [benchchem.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. echemi.com [echemi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of 2-Chloro-4-methoxy-6-methylpyridine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-4-methoxy-6-methylpyridine. The information is designed to address specific issues that may be encountered during experimentation and process development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common synthetic approach starts from a commercially available lutidine derivative, such as 2,6-lutidine N-oxide. The synthesis typically involves a sequence of reactions including nitration, chlorination, and methoxylation. An alternative pathway could involve the direct chlorination and subsequent methoxylation of a suitable pyridine precursor.
Q2: What are the critical parameters in the chlorination step?
A2: The chlorination of the pyridine ring is a critical step that requires careful control of reaction conditions. Key parameters include the choice of chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride), reaction temperature, and reaction time. Over-chlorination or the formation of isomeric by-products are common challenges.
Q3: What are the most common side-products and impurities encountered?
A3: During the synthesis of this compound, several impurities can form. These may include isomeric products where the chlorine and methoxy groups are at different positions on the pyridine ring, unreacted starting materials, and over-chlorinated species. The formation of isomeric by-products is a significant challenge, and their separation can be difficult.
Q4: How can the final product be purified effectively?
A4: Purification of this compound typically involves techniques such as distillation, recrystallization, or column chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities. For scale-up, crystallization is often the preferred method due to its cost-effectiveness and efficiency.
Q5: What are the primary challenges when scaling up the production of this compound?
A5: Scaling up the synthesis presents several challenges, including:
-
Heat Management: Exothermic reactions, such as chlorination, require efficient heat dissipation to prevent runaway reactions and the formation of by-products.
-
Mixing: Ensuring homogeneous mixing in large reactors is crucial for consistent reaction outcomes and to avoid localized concentration gradients.
-
Reagent Addition: The rate of addition of critical reagents needs to be carefully controlled to maintain optimal reaction conditions.
-
Work-up and Isolation: Procedures for quenching the reaction, separating phases, and isolating the product need to be adapted for large-scale equipment.
-
Safety: Handling hazardous reagents like phosphorus oxychloride on a large scale requires stringent safety protocols and specialized equipment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Suboptimal reaction temperature- Degradation of product or intermediates- Inefficient purification | - Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature; too low may slow the reaction, while too high may cause degradation.- Ensure anhydrous conditions where necessary.- Evaluate and optimize the purification method to minimize product loss. |
| Formation of Isomeric By-products | - Lack of regioselectivity in the chlorination or methoxylation step. | - Screen different reagents and catalysts to improve selectivity.- Optimize reaction temperature and solvent, as these can influence the isomer ratio.- Consider a different synthetic route with more regioselective steps. |
| Incomplete Chlorination | - Insufficient amount of chlorinating agent- Low reaction temperature or short reaction time- Deactivation of the chlorinating agent | - Use a slight excess of the chlorinating agent.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC/HPLC.- Ensure the chlorinating agent is of high purity and handled under anhydrous conditions. |
| Difficulty in Product Purification | - Oily product that is difficult to crystallize- Impurities with similar polarity to the product | - Try different solvent systems for recrystallization.- For column chromatography, screen different mobile phases to improve separation.- Consider converting the product to a crystalline salt for purification, followed by regeneration of the free base. |
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway involves the oxidation of 2,4-lutidine, followed by chlorination and subsequent methoxylation.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Disclaimer: The following is a representative experimental protocol and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of 2,4-Lutidine N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-lutidine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).
-
After the addition is complete, heat the mixture at 70-80°C for 24 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add a solution of sodium sulfite to decompose excess hydrogen peroxide.
-
Make the solution basic by adding sodium carbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-oxide.
Step 2: Synthesis of this compound
-
To the crude 2,4-lutidine N-oxide, add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
To the crude chlorinated intermediate dissolved in anhydrous methanol, add a solution of sodium methoxide in methanol at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative reaction parameters for key steps in analogous pyridine syntheses. These values should be used as a starting point for optimization.
| Reaction Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Oxidation | H₂O₂ / Acetic Acid | Acetic Acid | 70 - 80 | 20 - 24 | 85 - 95 |
| Chlorination | POCl₃ | Neat or Dichloromethane | 80 - 110 | 3 - 5 | 60 - 75 |
| Methoxylation | Sodium Methoxide | Methanol | 25 - 60 | 2 - 4 | 70 - 85 |
Process Optimization and Scale-Up
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A workflow for troubleshooting common synthesis problems.
Logical Relationships for Scale-Up Optimization
Successful scale-up requires careful consideration of the interplay between various process parameters.
Caption: Key parameter relationships for process scale-up.
Technical Support Center: Storage and Handling of 2-Chloro-4-methoxy-6-methylpyridine
This technical support center provides guidance on the proper storage and handling of 2-Chloro-4-methoxy-6-methylpyridine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] It is crucial to protect the compound from moisture and atmospheric humidity to prevent hydrolysis.[1] For optimal preservation, storage in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1] Refrigeration is also advised to maintain product quality.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure of this compound and data from similar pyridine derivatives, the primary degradation pathways are expected to be hydrolysis and oxidation.[1] The pyridine ring itself is relatively stable, but the chloro and methoxy substituents are susceptible to reaction under certain conditions.[1]
Q3: Are there any materials or chemicals that are incompatible with this compound during storage?
A3: Yes, it is important to avoid contact with strong oxidizing agents, as they can accelerate degradation.[2][3] Additionally, exposure to strong acids and bases should be minimized, as they can catalyze hydrolysis of the methoxy group or displacement of the chloro group. Protic solvents, especially water, should also be avoided to prevent hydrolysis.[1]
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be indicated by a change in physical appearance, such as color change or the formation of precipitates. However, significant degradation can occur without any visible signs. Therefore, it is essential to periodically assess the purity of the compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Sample degradation due to improper storage. | 1. Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, dark place, preferably under an inert atmosphere. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their presence in your sample. 3. If degradation is confirmed, consider purifying the sample or obtaining a new batch. |
| Poor solubility or presence of particulate matter | Formation of insoluble degradation products. | 1. This may indicate significant hydrolysis or other degradation pathways. 2. Attempt to dissolve a small amount in a suitable solvent and analyze the solution for impurities. 3. It is highly recommended to use a fresh, pure sample for experiments. |
| Inconsistent experimental results | Variable purity of the starting material due to degradation. | 1. Re-evaluate the purity of your this compound stock using a validated analytical method. 2. If purity is below the required specification, purify the material or acquire a new lot. 3. Always use a freshly prepared solution from a well-stored solid for critical experiments. |
Inferred Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on general chemical principles and the behavior of similar compounds.
Caption: Potential degradation routes for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add a small amount of formic acid (e.g., 0.1%) to both solvents to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the primary standard.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 270 nm, requires optimization based on the compound's UV spectrum).
-
Inject the standard and sample solutions.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a set period.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
-
Photodegradation: Expose a solution of the compound to UV light.
Procedure:
-
For each stress condition, prepare a sample of this compound at a known concentration.
-
Prepare a control sample stored under normal conditions.
-
After the designated stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a stability-indicating analytical method, such as the HPLC method described above.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
If necessary, use techniques like LC-MS to identify the structure of the degradation products.
Workflow Diagrams
Caption: Workflow for assessing the purity of this compound by HPLC.
Caption: Logical flow for conducting a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of Pyridine Derivatives in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalytic system is paramount to the success of synthetic endeavors. Pyridine derivatives have emerged as a versatile and powerful class of ligands and catalysts, finding application in a wide array of chemical transformations. This guide provides an objective comparison of the performance of various pyridine derivatives in catalysis, supported by experimental data, detailed protocols, and visual representations of key concepts.
Introduction to Pyridine Derivatives in Catalysis
The utility of pyridine and its derivatives in catalysis stems from the presence of the nitrogen atom, which can act as a Lewis base to coordinate with metal centers or as a nucleophile in organocatalysis. The electronic and steric properties of the pyridine ring can be readily tuned through substitution, allowing for fine control over the catalytic activity and selectivity. This has led to the development of a diverse range of pyridine-based ligands, including monodentate pyridines, bidentate bipyridines, tridentate terpyridines, and a variety of chiral derivatives for asymmetric catalysis.[1] This guide will explore the comparative performance of these derivatives in key catalytic reactions.
Transition Metal Catalysis: A Comparative Study
Pyridine derivatives are most commonly employed as ligands in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation. The nature of the pyridine ligand can have a profound impact on the efficiency and selectivity of these processes.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Palladium is the most common metal used for this transformation, and the choice of ligand is crucial for catalytic activity. While simple pyridine can be used as a ligand, bidentate ligands like 2,2'-bipyridine often lead to more stable and active catalytic systems. However, the strong chelating nature of 2,2'-bipyridine can sometimes result in catalyst inhibition.[2]
A comparative study on the use of nickel-based catalysts for the Suzuki-Miyaura reaction highlights the importance of the ligand. Two different bipyridine-based ligands were immobilized on silica and their performance was compared. The silatrane-functionalized bipyridine ligand demonstrated superior performance, achieving up to 50% yield, compared to the carboxylate-functionalized ligand which only gave a 10% yield under the same conditions. This difference was attributed to the greater stability and resistance to leaching of the silatrane-anchored catalyst.[3]
Table 1: Comparison of Bipyridine-Based Nickel Catalysts in Suzuki-Miyaura Coupling [3]
| Catalyst/Ligand | Anchoring Group | Product Yield (%) |
| (2,2'-bipyridine-4,4'-dicarboxylic acid)Ni(II)Cl₂ on SiO₂ | Carboxylate | 10 |
| (2,2'-bipyridine-4,4'-diamidopropylsilatrane)Ni(II)Cl₂ on SiO₂ | Silatrane | 50 |
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the bipyridine ligand (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., toluene, dioxane, or DMF, 5 mL) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2.0 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[2]
Asymmetric Hydrogenation
Chiral pyridine derivatives are highly effective ligands in asymmetric hydrogenation, a key technology for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of chiral pyridine-aminophosphine ligands has led to highly efficient iridium-based catalysts for the hydrogenation of challenging substrates like cyclic imines.
For instance, a series of tunable chiral pyridine–aminophosphine ligands were synthesized and applied in the iridium-catalyzed asymmetric hydrogenation of 2,4-diaryl-3H-benzo[b]azepines and 2,4-diaryl-3H-benzo[b][1][4]diazepines. These catalysts demonstrated excellent enantioselectivities, with up to 99% ee, and high diastereoselectivities (>20:1 dr).[5]
Table 2: Performance of Chiral Pyridine-Aminophosphine Ligands in Asymmetric Hydrogenation [5]
| Substrate | Ligand | Product Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| 2,4-diaryl-3H-benzo[b]azepine | Chiral Pyridine-Aminophosphine | High | up to 99 | >20:1 |
| 2,4-diaryl-3H-benzo[b][1][4]diazepine | Chiral Pyridine-Aminophosphine | High | up to 99 | >20:1 |
-
Catalyst Preparation: In a glovebox, a solution of the chiral pyridine-aminophosphine ligand (0.011 mmol) and [Ir(COD)Cl]₂ (0.005 mmol) in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The substrate (0.5 mmol) is placed in a pressure reactor. The prepared catalyst solution is then added.
-
Hydrogenation: The reactor is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 12 hours).
-
Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by chiral HPLC analysis.
Organocatalysis with Pyridine Derivatives
While renowned as ligands, pyridine derivatives, particularly chiral ones, have also gained prominence as organocatalysts. They often function as nucleophilic catalysts in various asymmetric transformations.[6]
A recent study demonstrated a photochemical organocatalytic method for the functionalization of pyridines with radicals derived from allylic C-H bonds. This method utilizes a dithiophosphoric acid catalyst and results in the formation of a new C(sp²)-C(sp³) bond with distinct positional selectivity compared to classical Minisci chemistry.[7] The yields of the allylated pyridine products varied depending on the substituents on the pyridine ring and the allylic substrate.
Table 3: Selected Yields for Photochemical Organocatalytic Allylation of Pyridines [7][8]
| Pyridine Substrate | Allylic Substrate | Product Yield (%) |
| Pyridine | 1-Octene | 67 |
| 2-Methylpyridine | 1-Octene | 75 |
| 3-Chloropyridine | 1-Octene | 72 |
| Nicotinic acid methyl ester | 1-Octene | 65 |
-
Reaction Setup: In a vial, the pyridine substrate (0.2 mmol), the allylic substrate (2.0 mmol, 10 equiv), the dithiophosphoric acid catalyst (e.g., A2, 0.02 mmol, 10 mol%), and an additive (e.g., 2,4,6-collidine, 0.1 mmol, 50 mol%) are dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
Irradiation: The reaction mixture is irradiated with a specific wavelength of light (e.g., 365 nm) at room temperature for a set period (e.g., 12 hours).
-
Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by flash column chromatography to yield the allylated pyridine derivative.
Visualizing Catalytic Processes
To better understand the roles of pyridine derivatives in catalysis, it is helpful to visualize the underlying mechanisms and workflows.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Conclusion
This guide has provided a comparative overview of the application of pyridine derivatives in catalysis. The choice of the pyridine derivative, whether it be a simple monodentate ligand, a chelating bipyridine or terpyridine, or a complex chiral derivative, has a significant impact on the outcome of the catalytic reaction. By carefully selecting the appropriate ligand and optimizing the reaction conditions, researchers can achieve high yields and selectivities in a wide range of important chemical transformations. The provided data tables, experimental protocols, and diagrams serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-4-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the validation of 2-Chloro-4-methoxy-6-methylpyridine, a key intermediate in various synthetic processes. While specific validated methods for this compound are not extensively published, this document outlines common and effective techniques based on established methods for structurally similar pyridine derivatives. The guide details experimental protocols and presents validation data from analogous compounds to inform method development and selection.
Introduction to Analytical Approaches
The accurate quantification of this compound and its potential impurities is crucial for ensuring the quality and consistency of pharmaceutical ingredients and chemical manufacturing processes. The primary analytical techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally the first choice for pyridine derivatives.
Alternative HPLC Method: Based on Analysis of a Substituted Pyridine
A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed and validated for the trace analysis of a structurally related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole sodium drug substances.[1][2] This method can be adapted for this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size) is a suitable starting point.[1][2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) would be effective.[1][2] A potential starting ratio could be a buffer-acetonitrile mixture (e.g., 79:21, v/v).[1][2]
-
Flow Rate: A typical flow rate would be around 1.0 mL/min.[1][2]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, is recommended.
-
Detection: UV detection at a wavelength of approximately 210 nm or 260 nm can be used.[1][2] For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS/MS) is advantageous.[1][2]
-
Injection Volume: A 10 µL injection volume is standard.
Data Presentation: Performance Characteristics of an Analogous HPLC-MS/MS Method
The following table summarizes the validation parameters for the quantification of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, which can serve as a benchmark for a method for this compound.
| Validation Parameter | Performance Data |
| Limit of Quantification (LOQ) | 0.3 ppm[1][2] |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | Intraday: < 10%; Interday: < 15% |
| Accuracy/Recovery | 85.9% to 100.3% |
Data adapted from methods for structurally similar compounds.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable alternative to HPLC.
Alternative GC Method: Based on Analysis of a Substituted Pyridine
A GC-MS method has been developed and validated for the trace analysis of genotoxic impurities in esomeprazole magnesium, which can be adapted for the target analyte.[3]
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min is typically used.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (for FID) or as appropriate for the MS interface.
-
Oven Temperature Program: A temperature gradient is often employed, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 280 °C, and holding for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: A split ratio of 50:1 is a reasonable starting point to avoid column overload.
Data Presentation: Performance Characteristics of an Analogous GC-MS Method
The table below shows typical performance data for a GC-MS method used for impurity analysis, which can be expected for a well-validated method for this compound.
| Validation Parameter | Performance Data |
| Limit of Detection (LOD) | 0.4 ppm |
| Limit of Quantification (LOQ) | 1.05 ppm |
| Linearity (R²) | > 0.9920 |
| Repeatability (%RSD at LOQ) | 3.55% |
| Accuracy/Recovery | 97.1% - 99.3% |
Data adapted from methods for structurally similar compounds.[3]
Method Validation Workflow
The validation of an analytical method is a formal process to confirm that the method is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation.[1][2]
Caption: A typical workflow for the validation of an analytical method.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the volatility of potential impurities and the desired sensitivity. The provided protocols and performance data for analogous compounds offer a solid foundation for developing and validating a robust analytical method for this specific analyte. It is recommended to perform a full method validation according to ICH guidelines to ensure the reliability of the analytical results.
References
- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. biopharminternational.com [biopharminternational.com]
Structural Elucidation of 2-Chloro-4-methoxy-6-methylpyridine: A Spectroscopic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 2-Chloro-4-methoxy-6-methylpyridine through comparative spectroscopic analysis. This guide provides a detailed examination of its spectral characteristics against alternative pyridine derivatives, supported by experimental data and protocols.
The definitive structural confirmation of a novel compound is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure. This guide presents a comparative analysis of the spectroscopic data for this compound against two alternative compounds: 2,6-Lutidine and 2-Chloro-4-methylpyridine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the two selected alternative compounds.
Table 1: ¹H NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~6.7 (Predicted) | s | 1H | H-5 |
| ~6.5 (Predicted) | s | 1H | H-3 | |
| ~3.8 (Predicted) | s | 3H | -OCH₃ | |
| ~2.4 (Predicted) | s | 3H | -CH₃ | |
| 2,6-Lutidine (Experimental) [1][2] | 7.41 | t | 1H | H-4 (γ-H) |
| 6.95 | d | 2H | H-3, H-5 (β-H) | |
| 2.46 | s | 6H | 2x -CH₃ | |
| 2-Chloro-4-methylpyridine (Experimental) [3] | 8.18 | d | 1H | H-6 |
| 7.03 | d | 1H | H-5 | |
| 6.88 | s | 1H | H-3 | |
| 2.38 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~163 (Predicted) | C-4 |
| ~160 (Predicted) | C-2 | |
| ~150 (Predicted) | C-6 | |
| ~110 (Predicted) | C-5 | |
| ~105 (Predicted) | C-3 | |
| ~55 (Predicted) | -OCH₃ | |
| ~24 (Predicted) | -CH₃ | |
| 2,6-Lutidine (Experimental) [4] | 157.1 | C-2, C-6 |
| 137.0 | C-4 | |
| 120.7 | C-3, C-5 | |
| 24.3 | -CH₃ | |
| 2-Chloro-4-methylpyridine (Experimental) [5] | 159.9 | C-2 |
| 148.1 | C-6 | |
| 146.8 | C-4 | |
| 123.9 | C-5 | |
| 122.2 | C-3 | |
| 21.0 | -CH₃ |
Table 3: Infrared (IR) Spectral Data (Predicted/Experimental)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound (Predicted/Related Compound Data) | ~2950-3000 (Predicted) | C-H stretch (aromatic & aliphatic) |
| ~1600, ~1480 (Predicted) | C=C and C=N stretching (pyridine ring) | |
| ~1250 (Predicted) | C-O-C stretch (methoxy) | |
| ~780 (Predicted) | C-Cl stretch | |
| 2,6-Lutidine (Experimental) [6][7][8][9] | 2975, 2925 | C-H stretch (methyl) |
| 1590, 1575, 1460 | C=C and C=N stretching (pyridine ring) | |
| 780, 735 | C-H out-of-plane bending | |
| 2-Chloro-4-methylpyridine (Experimental) [5] | 3050, 2925 | C-H stretch (aromatic & methyl) |
| 1590, 1550, 1470 | C=C and C=N stretching (pyridine ring) | |
| 820 | C-H out-of-plane bending | |
| 780 | C-Cl stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted/Experimental)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 157/159 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl) | Predicted fragments: [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺ |
| 2,6-Lutidine (Experimental) [10][11] | 107 (M⁺) | 106, 92, 79, 78, 65, 51 |
| 2-Chloro-4-methylpyridine (Experimental) [3][5] | 127/129 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl) | 92 ([M-Cl]⁺), 65 |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural elucidation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Broadband proton decoupling is typically used to simplify the spectrum. A wider spectral width (0-200 ppm) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight of the compound. The relative abundance of ions at different mass-to-charge ratios (m/z) is recorded.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of an organic compound using the spectroscopic techniques discussed.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-4-picoline | 3678-62-4 [chemicalbook.com]
- 4. 2,6-Lutidine(108-48-5) 13C NMR [m.chemicalbook.com]
- 5. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Lutidine(108-48-5) IR Spectrum [m.chemicalbook.com]
- 7. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,6-Lutidine [webbook.nist.gov]
- 10. 2,6-Lutidine [webbook.nist.gov]
- 11. ez.restek.com [ez.restek.com]
A Comparative Analysis of the Biological Activity of 2-Chloro-4-methoxy-6-methylpyridine Analogues in Cancer Research
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount in the quest for more effective and selective therapeutic agents. This guide provides a comparative overview of the biological activity of analogues of 2-Chloro-4-methoxy-6-methylpyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to a lack of publicly available data on a systematic series of direct analogues, this comparison draws from studies on structurally related 2-chloropyridine and 2-methoxypyridine derivatives to infer potential SAR trends for the target scaffold.
The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs and is a key component in the design of various therapeutic agents, including those with anticancer properties. The strategic placement of substituents such as chloro, methoxy, and methyl groups on the pyridine core can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.
Comparative Biological Activity
| Compound/Analogue Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloropyridine Derivatives | Compound 6o (possessing a 1,3,4-oxadiazole moiety) | SGC-7901 (Gastric) | 2.3 ± 0.07 | [1] |
| Compound 6u (possessing a 1,3,4-oxadiazole moiety) | SGC-7901 (Gastric) | Potent (exact value not specified) | [1] | |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | 5d (4-bromophenyl at C4) | HepG2 (Liver) | ~5 | [2] |
| 5g (3-nitrophenyl at C4) | HepG2 (Liver) | ~2 | [2] | |
| 5h (4-nitrophenyl at C4) | HepG2 (Liver) | ~1 | [2] | |
| 5i (3-bromo-4-methoxyphenyl at C4) | HepG2 (Liver) | ~1 | [2] | |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [3] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [3] | |
| Pyranopyridine Derivatives | Compound 12 | HepG2, HCT116, MCF-7, Caco-2 | More potent than Doxorubicin | [4] |
| Compound 14 | HepG2, HCT116, MCF-7, Caco-2 | More potent than Doxorubicin | [4] |
Note: The presented data is from different studies with varying experimental conditions. Direct comparison of absolute IC50 values should be made with caution. The structural differences between these analogues and this compound mean that these results are indicative of general trends for substituted pyridines rather than a direct SAR for the target compound.
Structure-Activity Relationship Insights
From the available data on related pyridine scaffolds, several preliminary structure-activity relationship (SAR) observations can be made:
-
Substitution at the 4-position: In the 2-methoxypyridine-3-carbonitrile series, the nature of the aryl substituent at the 4-position significantly impacts cytotoxic activity. Electron-withdrawing groups, such as nitro and bromo, on the aryl ring tend to enhance anticancer activity.[2]
-
Presence of Additional Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as 1,3,4-oxadiazole or a pyran ring, can lead to potent anticancer activity.[1][4]
-
Urea Linkage: The pyridine-urea scaffold has demonstrated significant antiproliferative effects, particularly against breast cancer cell lines.[3]
These findings suggest that modifications at the 2, 4, and 6-positions of the pyridine ring of this compound with various aryl, heteroaryl, or functional groups could be a promising strategy for developing novel anticancer agents. Further focused studies are necessary to establish a clear SAR for this specific scaffold.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of chemical compounds using the MTT assay, a common method cited in the referenced literature.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound analogues) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved in this area of research, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive 1H and 13C NMR Spectral Assignment Guide for 2-Chloro-4-methoxy-6-methylpyridine
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-4-methoxy-6-methylpyridine, a crucial building block in medicinal chemistry and materials science. To facilitate a thorough understanding of its spectral features, a comparative analysis with structurally related analogs, 2-chloro-6-methylpyridine and 4-methoxypyridine, is presented alongside theoretically predicted data.
Comparative Spectral Data
The following table summarizes the experimental 1H and 13C NMR chemical shifts for 2-chloro-6-methylpyridine and 4-methoxypyridine, along with the predicted values for the target molecule, this compound. These predictions were generated using established NMR prediction algorithms and provide a reliable reference for spectral assignment.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | 1H | H-3 | ~6.75 | s | - |
| H-5 | ~6.60 | s | - | ||
| -OCH3 | ~3.85 | s | - | ||
| -CH3 | ~2.45 | s | - | ||
| 13C | C-2 | ~159.0 | - | - | |
| C-3 | ~108.0 | - | - | ||
| C-4 | ~165.0 | - | - | ||
| C-5 | ~106.0 | - | - | ||
| C-6 | ~157.0 | - | - | ||
| -OCH3 | ~55.0 | - | - | ||
| -CH3 | ~24.0 | - | - | ||
| 2-chloro-6-methylpyridine (Experimental) | 1H | H-3 | 7.10-7.20 | d | ~8.0 |
| H-4 | 7.50-7.60 | t | ~8.0 | ||
| H-5 | 7.00-7.10 | d | ~8.0 | ||
| -CH3 | 2.50 | s | - | ||
| 13C | C-2 | 158.1 | - | - | |
| C-3 | 123.3 | - | - | ||
| C-4 | 138.5 | - | - | ||
| C-5 | 118.9 | - | - | ||
| C-6 | 158.1 | - | - | ||
| -CH3 | 24.2 | - | - | ||
| 4-methoxypyridine (Experimental) | 1H | H-2, H-6 | 8.20 | d | ~6.0 |
| H-3, H-5 | 6.70 | d | ~6.0 | ||
| -OCH3 | 3.80 | s | - | ||
| 13C | C-2, C-6 | 150.5 | - | - | |
| C-3, C-5 | 109.2 | - | - | ||
| C-4 | 164.5 | - | - | ||
| -OCH3 | 55.1 | - | - |
Experimental Protocols
NMR Data Acquisition:
-
Sample Preparation: Approximately 10-20 mg of the solid compound was dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
1H NMR Spectroscopy: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were collected and the free induction decay (FID) was processed with a line broadening of 0.3 Hz.
-
13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Proton decoupling was applied during the acquisition. A total of 1024 scans were collected and the FID was processed with a line broadening of 1.0 Hz.
-
Data Processing: All spectra were processed using Bruker TopSpin software. Chemical shifts were referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).
Visualization of Spectral Assignments
The following diagram illustrates the molecular structure of this compound with the predicted chemical shifts for each unique proton and carbon atom, providing a clear visual reference for spectral assignment.
Caption: Predicted 1H and 13C NMR assignments for this compound.
Comparative Analysis of 2-Chloro-4-methoxy-6-methylpyridine and Its Alternatives in Synthetic Chemistry
A detailed guide for researchers on the experimental data and applications of 2-Chloro-4-methoxy-6-methylpyridine and its structural isomers, 2-Chloro-4-methylpyridine and 2-Chloro-6-methylpyridine, as versatile intermediates in pharmaceutical and chemical synthesis.
Substituted pyridines are fundamental building blocks in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the reactivity of the pyridine ring and the influence of various substituents on their chemical properties. This guide provides a comparative analysis of this compound and two of its structural isomers, 2-Chloro-4-methylpyridine and 2-Chloro-6-methylpyridine. The objective is to offer researchers and drug development professionals a comprehensive overview of their experimental data, synthesis protocols, and potential applications to aid in the selection of the appropriate building block for their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of these intermediates is crucial for their effective use in synthesis and for the characterization of the resulting products. The following tables summarize the key properties and spectral data for this compound and its selected alternatives.
Table 1: Physicochemical Properties
| Property | This compound | 2-Chloro-4-methylpyridine | 2-Chloro-6-methylpyridine |
| CAS Number | 1227578-45-1 | 3678-62-4[1][2] | 18368-63-3 |
| Molecular Formula | C₇H₈ClNO | C₆H₆ClN[1][2] | C₆H₆ClN |
| Molecular Weight | 157.60 g/mol | 127.57 g/mol [1][2] | 127.57 g/mol |
| Appearance | Not specified | Colorless to light yellow liquid[3] | Clear colorless to light yellow liquid[4] |
| Boiling Point | Not specified | 194-195 °C (lit.) | 64-68 °C/10 mmHg (lit.) |
| Density | Not specified | 1.142 g/mL at 25 °C (lit.) | 1.167 g/mL at 25 °C (lit.) |
| Refractive Index | Not specified | n20/D 1.529 (lit.) | n20/D 1.527 (lit.) |
Table 2: Spectroscopic Data
| Spectrum | This compound | 2-Chloro-4-methylpyridine | 2-Chloro-6-methylpyridine |
| ¹H NMR | Data not readily available in public sources. | Available from commercial suppliers and in databases.[2][5] | Available from commercial suppliers and in databases.[6][7] |
| ¹³C NMR | Data not readily available in public sources. | Data available in databases. | Data available in databases. |
| Mass Spectrum | Data not readily available in public sources. | GC-MS data available in databases.[2] | Data available in databases. |
| IR Spectrum | Data not readily available in public sources. | ATR-IR data available in databases.[2] | FTIR and FT-Raman data have been reported. |
Experimental Protocols
Detailed and reliable synthetic protocols are essential for the successful application of these building blocks in a laboratory setting. Below are representative experimental procedures for the synthesis of the compared pyridine derivatives.
Synthesis of 2-Chloro-4-methylpyridine
A common method for the synthesis of 2-Chloro-4-methylpyridine involves the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction.
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ice
-
Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 2-amino-4-methylpyridine (15.0 g, 139 mmol) in concentrated hydrochloric acid (200 mL) is cooled to 0 °C in an ice-salt bath.[8]
-
A solution of sodium nitrite (13.88 g, 200 mmol) in water is added slowly to the reaction mixture, maintaining the temperature at 0 °C.[8]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.[8]
-
The mixture is poured into ice (500 g) and the pH is adjusted to 8.0 with concentrated ammonia.[8]
-
The aqueous layer is extracted three times with ether (3 x 300 mL).[8]
-
The combined organic layers are washed with deionized water and saturated brine, then dried over anhydrous magnesium sulfate.[8]
-
The solvent is removed under reduced pressure to yield 2-chloro-4-methylpyridine as a pale yellow oil.[8]
Synthesis of 2-Chloro-6-methylpyridine
The synthesis of 2-Chloro-6-methylpyridine can be achieved from 2,6-lutidine (2,6-dimethylpyridine) through a multi-step process involving oxidation and chlorination. A more direct, though potentially lower-yielding, method involves the reaction of 2,6-lutidine with air and ammonia.[9] A common laboratory preparation starts from 2-picoline-1-oxide.
Materials:
-
2-Picoline-1-oxide
-
Phosphorus oxychloride (POCl₃)
Procedure: A detailed experimental procedure for the direct chlorination of 2-picoline-1-oxide to 2-chloro-6-methylpyridine is not readily available in the searched literature. However, a general principle involves the treatment of the N-oxide with a chlorinating agent like POCl₃. This reaction typically requires careful temperature control and subsequent purification to isolate the desired product.
Comparative Applications in Synthesis
2-Chloropyridine derivatives are valuable intermediates due to the reactivity of the chloro substituent, which can be displaced by various nucleophiles in SNAr reactions. This allows for the introduction of a wide range of functional groups, making them key precursors for pharmaceuticals and other fine chemicals.[10][11]
-
2-Chloro-4-methylpyridine (2-Chloro-4-picoline) is utilized as a reagent in the synthesis of mGLUR5 modulators, which are potential antipsychotics.[1][8] It is also employed in the preparation of potent and orally bioavailable TGR5 agonists.[1] Furthermore, it reacts with 3,5-bis(trifluoromethyl)phenylboronic acid in a palladium-catalyzed cross-coupling reaction.[8]
-
2-Chloro-6-methylpyridine (6-Chloro-2-picoline) serves as a biochemical reagent for life science research.[7] It has been used in experimental FTIR and FT-Raman spectroscopic analyses and conformational studies.
-
This compound , while less documented in publicly available literature, possesses a similar reactive 2-chloro substituent. The additional methoxy and methyl groups on the pyridine ring can influence the electronic properties and steric hindrance around the reaction center, potentially offering different reactivity and selectivity profiles compared to its less substituted counterparts. This could be advantageous in multi-step syntheses where fine-tuning of reactivity is required.
Signaling Pathways and Logical Relationships
The primary utility of these compounds lies in their role as synthetic intermediates rather than as direct modulators of signaling pathways. The logical relationship in their application is a straightforward input-output model where the substituted pyridine is a key input for the synthesis of more complex target molecules.
References
- 1. alkalimetals.com [alkalimetals.com]
- 2. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-Chloro-6-methylpyridine CAS#: 18368-63-3 [m.chemicalbook.com]
- 5. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Chloro-4-picoline | 3678-62-4 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Comparative Guide to Purity Assessment of Synthesized 2-Chloro-4-methoxy-6-methylpyridine by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative purity assessment of synthesized 2-Chloro-4-methoxy-6-methylpyridine. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its high resolution, sensitivity, and specificity.[3][4] This guide outlines a proposed Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.
Potential impurities in the synthesis of this compound can include unreacted starting materials, by-products from side reactions, and degradation products.[1] A robust analytical method should be able to separate and quantify the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is considered the gold standard for the purity analysis of many organic compounds due to its versatility and high resolving power.[4] A well-developed HPLC method can effectively separate the target compound from closely related impurities.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyridine derivatives.[5]
-
Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (pH adjusted to 2.5 with phosphoric acid). The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 270 nm, as pyridine derivatives typically exhibit UV absorbance in the 200-280 nm range.[6]
-
Injection Volume: 10 µL.
-
Diluent: A mixture of Acetonitrile and water (50:50 v/v).
2. Sample Preparation:
-
Accurately weigh a sample of synthesized this compound.
-
Dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
3. Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve can be constructed using a certified reference standard.
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity analysis.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable in specific contexts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds.[4] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative data and structural information about the impurities.
Experimental Protocol Outline:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer detector.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector.
-
Temperature Program: An optimized temperature gradient to separate the analyte from potential impurities.
-
MS Detection: Electron ionization (EI) with scanning in the appropriate mass range.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane) and injected directly.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and faster technique that can be used for a preliminary purity assessment.[7] It relies on the principle that the absorbance of a solution is proportional to the concentration of the absorbing species.
Experimental Protocol Outline:
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer.
-
Solvent: A UV-transparent solvent (e.g., ethanol or methanol).
-
Procedure: A solution of the synthesized compound is prepared at a known concentration. The absorbance is measured at the wavelength of maximum absorption (λmax). The purity can be estimated by comparing the measured absorbance to that of a pure reference standard. This method is less specific than chromatographic techniques as it may not distinguish between the main compound and impurities with similar absorption profiles.[8]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high accuracy, the complexity of the sample matrix, and available resources.
| Parameter | RP-HPLC | GC-MS | UV-Visible Spectrophotometry |
| Specificity | High | Very High | Low to Medium |
| Sensitivity | High (µg/mL range) | Very High (ng/mL range) | Medium (mg/mL range) |
| Resolution | High | Very High | Not Applicable |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | < 5 minutes per sample |
| Sample Throughput | High (with autosampler) | Medium | Very High |
| Cost per Sample | Medium | High | Low |
| Quantitative Accuracy | High | High | Medium |
| Qualitative Information | Limited (Retention Time) | High (Mass Spectrum) | Limited (Absorption Spectrum) |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity assessment of synthesized this compound, RP-HPLC offers a robust and reliable method with a good balance of specificity, sensitivity, and throughput. It is well-suited for routine quality control and for generating data for regulatory submissions.
GC-MS serves as an excellent orthogonal technique, especially for identifying and quantifying volatile impurities, and for confirmatory analysis. Its high sensitivity is advantageous for trace-level impurity detection.
UV-Visible Spectrophotometry is a cost-effective and rapid method for preliminary purity checks, but it lacks the specificity and resolution required for a detailed impurity profile.
The selection of the most appropriate analytical technique should be based on the specific goals of the analysis, the nature of the expected impurities, and the required level of validation. For drug development and quality control, a combination of chromatographic methods is often employed to ensure the comprehensive characterization of the synthesized intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. ijrar.org [ijrar.org]
- 8. biomedres.us [biomedres.us]
A Comparative Benchmarking Guide to 2-Chloro-4-methoxy-6-methylpyridine and Alternative Synthetic Intermediates
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide provides a detailed comparison of 2-Chloro-4-methoxy-6-methylpyridine against other common heterocyclic building blocks. The analysis is tailored for researchers, scientists, and drug development professionals, offering objective data to inform synthetic strategy and procurement decisions.
Overview of Intermediates and Reactivity Principles
Halogenated pyridines and pyrimidines are cornerstone intermediates in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) to construct complex molecular architectures. The reactivity of these intermediates is fundamentally governed by the nature of the carbon-halogen (C-X) bond.
In palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, making bromo-derivatives generally more reactive than their chloro-counterparts.[1] This allows for milder reaction conditions but often comes at a higher cost. Conversely, chloro-derivatives are typically more economical and widely available, though they may require more forcing conditions or specialized, highly active catalyst systems to achieve comparable yields.[1][2]
For nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The more electronegative chlorine atom can better stabilize the negative charge in the intermediate Meisenheimer complex, making 2-chloro-pyridines generally more reactive than 2-bromo-pyridines in these transformations.[2]
This guide will focus on comparing this compound with functionally similar intermediates such as its bromo-analog and dichlorinated pyrimidines.
Data Presentation: A Comparative Analysis
The following tables summarize the physical properties and performance of the selected intermediates in key synthetic transformations. Data for direct head-to-head comparisons under identical conditions is limited; therefore, representative data from analogous systems is included to illustrate general reactivity trends.
Table 1: Physical and Chemical Properties of Selected Intermediates
| Property | This compound | 2-Bromo-4-methoxy-6-methylpyridine | 2,4-Dichloro-6-methylpyrimidine |
| CAS Number | 179973-03-2 | 1083169-00-9[3] | 5424-21-5[1] |
| Molecular Formula | C₇H₈ClNO | C₇H₈BrNO | C₅H₄Cl₂N₂[1] |
| Molecular Weight | 157.60 g/mol | 202.05 g/mol | 163.00 g/mol [1] |
| Appearance | Not specified | Off-white to pale yellow liquid[4] | Solid[1] |
| Boiling Point | Not specified | Not specified | 219 °C[1] |
| Melting Point | Not specified | Not specified | 44-47 °C[1] |
| Purity (Typical) | ≥98% | ≥98%[4] | ≥98%[1] |
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling (Note: Data is illustrative, based on typical conditions for similar substrates, as direct comparative studies are not readily available.)
| Feature | This compound | 2-Bromo-4-methoxy-6-methylpyridine | 2,4-Dichloro-6-methylpyrimidine |
| Reactivity | Lower | Higher | High (C4 position is more reactive) |
| Typical Catalyst | Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos)[5] | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Typical Base | K₃PO₄, Cs₂CO₃[6] | K₂CO₃, K₃PO₄ | K₂CO₃ |
| Reaction Temp. | Higher (80-120 °C)[5][6] | Milder (Room Temp. to 100 °C) | 100 °C (Microwave) |
| Reaction Time | Longer (12-24 h)[5] | Shorter (2-18 h) | Very Short (15 min, Microwave)[7] |
| Representative Yield | Good to Excellent (with optimized catalyst)[5] | Good to Excellent | Good to High[7] |
| Cost-Effectiveness | Generally more cost-effective starting material[1] | Higher cost starting material | Varies |
Table 3: Comparative Performance in Buchwald-Hartwig Amination (Note: Data is illustrative, based on general principles of reactivity for halopyridines.)
| Feature | This compound | 2-Bromo-4-methoxy-6-methylpyridine | 2,4-Dichloro-6-methylpyrimidine |
| Reactivity | Lower | Higher | High (Regioselective at C2)[8] |
| Typical Catalyst | Pd₂(dba)₃ / Bulky Biarylphosphine Ligands[9] | Pd(OAc)₂ / Xantphos[10] | Pd₂(dba)₃ / Xantphos[8] |
| Typical Base | NaOt-Bu, Cs₂CO₃[11] | Cs₂CO₃[10] | K₂CO₃[8] |
| Reaction Temp. | Higher | Milder | Elevated |
| Representative Yield | Good (with optimized catalyst system)[2] | High[2][10] | Good to Excellent[8] |
| Key Advantage | Lower cost of starting material. | Higher reactivity allows for milder conditions. | Allows for sequential, regioselective amination.[8] |
Experimental Protocols
The following are generalized experimental protocols for key transformations involving these intermediates. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of a halo-intermediate with a boronic acid.
Materials:
-
Halo-intermediate (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the halo-intermediate (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (2-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the halo-intermediate.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) for the required time (typically monitored for completion by TLC or LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed C-N bond formation between a halo-intermediate and an amine.
Materials:
-
Halo-intermediate (e.g., this compound) (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or a bulky biarylphosphine ligand) (2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the halo-intermediate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key workflows, relationships, and a representative biological pathway relevant to the application of these intermediates.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical comparison of Bromo- vs. Chloro-pyridine intermediates.
Caption: Representative MAPK signaling pathway targeted by kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-BROMO-2-METHOXY-6-METHYLPYRIDINE | 1083169-00-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 2-Chloro-4-methoxy-6-methylpyridine
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative overview of available data for 2-Chloro-4-methoxy-6-methylpyridine (CAS No. 1227578-45-1), highlighting the interplay between computational predictions and experimental findings.
Physicochemical Properties: A Side-by-Side Look
The following table summarizes the available predicted computational data for key physicochemical properties of this compound. Experimental data for this compound is noted as being available from commercial suppliers, and the corresponding standard methods for its determination are described below.
| Property | Computational Data (Predicted) | Experimental Data |
| Boiling Point | 230.5 ± 35.0 °C[1] | Available from suppliers[2] |
| Density | 1.168 ± 0.06 g/cm³[1] | Available from suppliers[2] |
| pKa | 3.22 ± 0.10[1] | Available from suppliers[2] |
| Appearance | White to off-white Solid[1] | Solid |
Experimental Protocols
Acquiring robust experimental data is crucial for validating computational models and ensuring the reliability of material specifications. Standard protocols for determining the properties listed above are as follows:
-
Boiling Point Determination: The boiling point is typically measured using a distillation apparatus. The compound is heated until it reaches a steady boil, and the temperature at which the vapor and liquid phases are in equilibrium is recorded. For small sample sizes, a micro-boiling point apparatus can be utilized.
-
Density Measurement: The density of a solid can be determined using a pycnometer. The volume of the pycnometer is calibrated with a liquid of known density, and then the volume of a known mass of the compound is determined. For liquids, a hydrometer or a vibrating tube densitometer can be used.
-
pKa Determination: The acid dissociation constant (pKa) is commonly determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa is then calculated from the titration curve.
-
Spectroscopic Analysis (NMR, HPLC, LC-MS): Suppliers like BLD Pharm indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer of a specific frequency (e.g., 400 MHz). A deuterated solvent is used to dissolve the sample, and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
-
HPLC Analysis: The purity of the compound is assessed by HPLC. The compound is dissolved in a suitable solvent and injected into a column. The retention time and peak area are used to determine the purity relative to a standard.
-
LC-MS Analysis: This technique confirms the molecular weight of the compound. The compound is separated by liquid chromatography and then ionized and detected by a mass spectrometer.
-
Computational Methodology
The predicted data presented is typically generated using Quantitative Structure-Property Relationship (QSPR) models or other computational algorithms. For a more rigorous comparison, a researcher would typically employ methods such as Density Functional Theory (DFT).
A general workflow for a DFT-based computational analysis to predict properties like NMR spectra and compare them with experimental data is outlined below.
This diagram illustrates the parallel workflows for obtaining experimental and computational data, culminating in a direct comparison and analysis. Such a comparison is essential for validating the accuracy of the computational model for this specific molecule.
Logical Relationship in Data Comparison
The relationship between experimental data, computational models, and the resulting understanding of a molecule's properties can be visualized as a cycle of refinement.
This diagram shows that experimental data serves as the benchmark for validating predictions from computational models. Any discrepancies identified during the comparison can lead to a refinement of the computational model, ultimately resulting in a more accurate and deeper understanding of the molecule's behavior.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-methoxy-6-methylpyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-methoxy-6-methylpyridine was not publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, including other chlorinated and methoxylated pyridines. Researchers must consult the official SDS provided by the supplier for definitive safety information.
This guide provides essential, immediate safety and logistical information for handling this compound, targeting researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Hazard Profile and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as specified in Table 1.
-
-
Handling the Compound:
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Management:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and contact the appropriate emergency response team. Prevent the spill from entering drains.[1]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Segregation and Collection:
-
Collect waste compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[2]
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[2]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
